Trifluoperazine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWQUBUPAILYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046928 | |
| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trifluoperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
202-210 °C @ 0.6 mm Hg | |
| Record name | TRIFLUOPERAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely sol in water /Dihydrochloride/, FREELY SOL IN WATER; SOL IN ALCOHOL; SPARINGLY SOL IN CHLOROFORM; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, In water, 12.2 mg/l @ 25 °C, 8.76e-03 g/L | |
| Record name | Trifluoperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIFLUOPERAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trifluoperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
117-89-5 | |
| Record name | Trifluoperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoperazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214IZI85K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIFLUOPERAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trifluoperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Cream-colored, fine powder from absolute alcohol; MP: 242-243 °C; pH of 5% aq soln= 2.2, Hygroscopic /Dihydrochloride/, MP: 193-194 °C; crystals from alcohol /Dimaleate/, MP: 173-175 °C /Sulfoxide dihydrochloride trihydrate/ | |
| Record name | TRIFLUOPERAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Trifluoperazine as a Calmodulin Antagonist: An In-depth Technical Guide to its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoperazine (TFP), a phenothiazine derivative and a well-established antipsychotic drug, exerts significant influence on cellular signaling pathways through its potent antagonism of calmodulin (CaM). Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary transducer of intracellular calcium signals, modulating a vast array of enzymatic and non-enzymatic targets. This technical guide provides a comprehensive overview of the molecular mechanisms underlying TFP's interaction with CaM and the consequential effects on downstream signaling cascades. We will delve into the structural basis of this antagonism, present quantitative data on binding affinities and inhibitory concentrations, and detail experimental protocols for studying these interactions. Furthermore, this guide will illustrate key signaling pathways affected by TFP-mediated CaM inhibition, offering valuable insights for researchers in cellular biology and professionals engaged in drug discovery and development.
Introduction to this compound and Calmodulin
This compound is a first-generation antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1] Beyond its well-documented effects on dopamine receptors, TFP is widely recognized and utilized in research as a potent, cell-permeable antagonist of calmodulin.[2][3]
Calmodulin is a small, acidic protein with two globular domains (N- and C-lobes), each containing two EF-hand motifs that bind Ca²⁺ ions. Upon binding calcium, CaM undergoes a significant conformational change, exposing hydrophobic surfaces that allow it to interact with and modulate the activity of a multitude of target proteins.[4] These targets include, but are not limited to, protein kinases and phosphatases, cyclic nucleotide phosphodiesterases, and ion channels.[5][6] By interfering with this crucial Ca²⁺/CaM signaling nexus, TFP can profoundly alter numerous cellular processes.
Mechanism of this compound's Antagonism of Calmodulin
The inhibitory action of TFP on CaM is a result of its direct, high-affinity binding to the Ca²⁺-bound form of the protein.[7] Crystallographic and NMR studies have revealed that TFP binds to hydrophobic pockets on CaM that are exposed upon Ca²⁺ binding.[4][8][9] This interaction is primarily driven by hydrophobic forces between the aromatic rings of TFP and the hydrophobic residues within the CaM binding pockets.
The binding of TFP to Ca²⁺/CaM induces a further conformational change in the calmodulin protein. This alteration prevents CaM from adopting the specific conformation required to bind to and activate its downstream target enzymes.[4][10] Essentially, TFP acts as a competitive inhibitor by occupying the same binding sites on CaM that are recognized by its target proteins.[11] Structural studies have identified multiple TFP binding sites on calmodulin, with the stoichiometry of binding potentially influencing the specific downstream effects.[1][8]
Quantitative Data on this compound-Calmodulin Interaction
The interaction between this compound and calmodulin, as well as its inhibitory effects on CaM-dependent enzymes, has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Stoichiometry of this compound and Calmodulin
| Parameter | Value | Conditions | Source |
| Binding Stoichiometry (TFP:CaM) | 2:1 for apo-CaM; 4:1 for (Ca²⁺)₄-CaM | NMR Titration | [8] |
| Dissociation Constant (Kd) | Low μM range (1-5 μM) for TFP release from (Ca²⁺)₄-CaM | Not specified | [12] |
| Binding Free Energy (ΔG) | -7.2 to -6.9 kcal/mol (Chain A); -7.8 to -7.2 kcal/mol (Chain B) | Docking simulations of TFP binding to (Ca²⁺)₂-CaM C-domain | [1] |
Table 2: Inhibition of Calmodulin-Dependent Enzymes by this compound
| Enzyme/Process | IC₅₀ / EC₅₀ / Ki | Cell Type / Conditions | Source |
| Dopamine D2 Receptor | 1.1 nM (IC₅₀) | In vitro | |
| α1A-adrenoceptor | 27.6 nM (Ki) | In vitro | |
| α1B-adrenoceptor | 19.2 nM (Ki) | In vitro | |
| CaMKII Activity | 14.4 ± 1.1 μM (EC₅₀) | In vitro enzymatic assay | [13] |
| Calmodulin-sensitive Ca²⁺-ATPase | Slightly lower than for calmodulin-insensitive ATPases | Rat and human red blood cell lysates | |
| Acetylcholine-evoked Catecholamine Secretion | 2 x 10⁻⁷ M (ID₅₀) | Cultured bovine adrenal medullary chromaffin cells | [14] |
| High [K+]-evoked Catecholamine Secretion | 2.2 x 10⁻⁶ M (ID₅₀) | Cultured bovine adrenal medullary chromaffin cells | [14] |
Table 3: Cellular Effects of this compound
| Effect | Concentration | Cell Type / Conditions | Source |
| Inhibition of U87MG glioblastoma cell viability | Dose-dependent (1-20 μmol/L) | U87MG cells, 24-72h treatment | |
| Inhibition of glioblastoma cell invasion | Not specified | U87MG cells | |
| Inhibition of Vesicular Stomatitis Virus (VSV) and Herpes Simplex Virus 1 (HSV-1) replication | 15 μM | A549, DLD1, HCT116 cells | [15] |
| Inhibition of muscle cell fusion | 10 μM | Chick skeletal myoblasts | [13] |
Key Signaling Pathways Modulated by this compound
By antagonizing calmodulin, this compound impacts a multitude of cellular signaling pathways. Two prominent examples are detailed below.
The Calmodulin-IP₃R-Calcium Signaling Pathway
This compound has been shown to potently suppress the proliferation, motility, and invasion of glioblastoma cells. This effect is mediated through its interaction with calmodulin subtype 2 (CaM2). In glioblastoma cells, the Ca²⁺-bound CaM2 complex normally inhibits the inositol 1,4,5-trisphosphate receptor (IP₃R), a Ca²⁺ release channel on the endoplasmic reticulum. By binding to CaM2, TFP causes its dissociation from the IP₃R, leading to the disinhibition and subsequent opening of the IP₃R channel. This results in a massive and irreversible release of Ca²⁺ from intracellular stores, ultimately triggering cell death pathways.
The PERK-eIF2α Antiviral Response Pathway
Recent studies have unveiled an antiviral role for this compound, mediated through its antagonism of calmodulin. TFP treatment has been shown to increase the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key regulator of protein synthesis.[5][15] This phosphorylation is dependent on the activation of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The binding of TFP to calmodulin is thought to disrupt ER Ca²⁺ homeostasis, leading to ER stress and subsequent activation of PERK.[15] Activated PERK then phosphorylates eIF2α, which leads to a global inhibition of protein translation, thereby suppressing the replication of viruses such as Vesicular Stomatitis Virus (VSV) and Herpes Simplex Virus 1 (HSV-1) that rely on the host's protein synthesis machinery.[5][15]
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of this compound on calmodulin-mediated cellular processes. Researchers should optimize these protocols for their specific experimental systems.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound (TFP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of TFP (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation state of specific proteins.
-
Materials:
-
Cells of interest treated with TFP
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells on ice and clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF2α) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For normalization, the blot can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin or GAPDH).
-
Co-Immunoprecipitation (Co-IP) for Calmodulin-Protein Interaction
Co-IP is used to determine if two proteins interact within a cell.
-
Materials:
-
Cells of interest
-
Co-IP lysis buffer (non-denaturing) with protease and phosphatase inhibitors
-
Antibody against the "bait" protein (e.g., calmodulin or its target)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
-
Procedure:
-
Lyse the cells in non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot using an antibody against the "prey" protein (the suspected interacting partner). The presence of the prey protein in the eluate indicates an interaction with the bait protein.
-
Conclusion
This compound serves as a powerful pharmacological tool for investigating the multifaceted roles of calmodulin in cellular signaling. Its ability to potently and specifically antagonize CaM has been instrumental in elucidating the involvement of Ca²⁺/CaM-dependent pathways in a wide range of physiological and pathological processes, from neurotransmission to cancer progression and viral infection. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting calmodulin-mediated signaling pathways. A thorough understanding of the interactions between TFP and calmodulin will continue to drive new discoveries and the development of novel therapeutic strategies.
References
- 1. Opposing Orientations of the Anti-Psychotic Drug this compound Selected by Alternate Conformations of M144 in Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Drug binding by calmodulin: crystal structure of a calmodulin-trifluoperazine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Allosteric Effects of the Anti-Psychotic Drug this compound on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. broadpharm.com [broadpharm.com]
Trifluoperazine-Induced Apoptosis in Neuronal Cells: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying trifluoperazine (TFP)-induced apoptosis in neuronal cells. TFP, a classical antipsychotic medication, has demonstrated a dual role, exhibiting both neuroprotective and neurotoxic effects contingent on concentration and cellular context. At higher concentrations, TFP is a potent inducer of apoptosis in neuronal cells through a complex interplay of signaling cascades. This document outlines the core pathways, presents quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the signaling networks.
Core Signaling Pathways of this compound-Induced Neuronal Apoptosis
This compound orchestrates neuronal apoptosis primarily through the intrinsic, or mitochondrial, pathway. The key molecular events are initiated by cellular stress and converge on the mitochondria, leading to the activation of a cascade of caspases that execute programmed cell death. The principal signaling pathways are detailed below.
Induction of Oxidative Stress and Calcium Dysregulation
The initial insult from TFP often involves the generation of reactive oxygen species (ROS) and disruption of intracellular calcium homeostasis. TFP, as a calmodulin inhibitor, can interfere with calcium signaling pathways. This disruption, coupled with increased ROS, creates a cytotoxic environment that pushes the neuron towards apoptosis.[1][2]
Mitochondrial Dysfunction
The mitochondrion is a central player in TFP-induced neuronal apoptosis. The combined effects of oxidative stress and calcium overload lead to the opening of the mitochondrial permeability transition pore (mPTP)[3][4]. This event has several critical consequences:
-
Loss of Mitochondrial Membrane Potential (MMP): The opening of the mPTP leads to the dissipation of the electrochemical gradient across the inner mitochondrial membrane, a hallmark of early apoptosis.[1][2]
-
Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases key pro-apoptotic proteins, most notably cytochrome c, into the cytoplasm.[4][5]
Regulation by the Bcl-2 Protein Family
The Bcl-2 family of proteins are critical regulators of mitochondrial integrity. TFP has been shown to modulate the expression of these proteins to favor apoptosis. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2[6][7]. Bax, upon activation, translocates to the mitochondria and facilitates the release of cytochrome c.
Apoptosome Formation and Caspase Activation
Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3[4][8][9].
Execution of Apoptosis
Activated caspase-3 is the primary executioner of apoptosis. It cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Crosstalk with the PI3K/AKT Survival Pathway
The PI3K/AKT signaling pathway is a crucial pro-survival pathway in neurons. TFP has been demonstrated to inhibit the phosphorylation and activation of AKT[7]. By suppressing this survival pathway, TFP further tilts the cellular balance towards apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound on neuronal cells.
| Cell Line | TFP Concentration | Exposure Time | Endpoint | Result | Reference |
| SH-SY5Y | 5 µM | Not Specified | LC50 | 50% cell death | [10] |
| SH-SY5Y | 6 µM | Not Specified | LC50 | 50% cell death | [10] |
| PC12 | 100-500 µM (H₂O₂) | Not Specified | Cell Viability | Significant decrease | [2] |
| Isolated Rat Neurons | 100 µM (TFP pretreatment) | 3 hours | Cell Viability | Attenuated Ara-C and IFOS-induced decrease | [1] |
| Mesangial Cells | 5, 10, 20 µM | 24 hours | Apoptosis | Dose-dependent increase in Annexin V-positive cells | [6] |
Table 1: this compound Cytotoxicity and Apoptosis Induction
| Protein | Cell Line/Model | TFP Treatment | Change in Expression/Activity | Reference |
| Bax | Mesangial Cells | 5, 10, 20 µM for 24h | Upregulated (dose-dependent) | [6][7] |
| Bcl-2 | Mesangial Cells | 5, 10, 20 µM for 24h | Downregulated (dose-dependent) | [6][7] |
| Caspase-3 | SH-SY5Y | Not Specified | Activated | [4] |
| Phosphorylated AKT | Mesangial Cells | Not Specified | Inhibited | [7] |
Table 2: Modulation of Key Apoptotic Proteins by this compound
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptotic signaling cascade in neuronal cells.
Caption: General experimental workflow for studying TFP-induced neuronal apoptosis.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
This compound Treatment
-
Preparation: TFP is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of TFP or the vehicle control for the specified duration.
Cell Viability Assay (MTT Assay)
-
Plate cells in a 96-well plate and treat with TFP as described above.
-
Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
After TFP treatment, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Lyse the TFP-treated cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-PAGE gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-AKT, anti-phospho-AKT, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Mitochondrial Membrane Potential (MMP)
-
Culture cells on glass coverslips or in black-walled 96-well plates.
-
After TFP treatment, wash the cells with PBS.
-
Incubate the cells with a fluorescent MMP indicator dye, such as JC-1 (5 µg/mL) or TMRM (100 nM), for 15-30 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Analyze the fluorescence using a fluorescence microscope or a plate reader. For JC-1, a decrease in the red/green fluorescence intensity ratio indicates MMP depolarization.
Detection of Intracellular Reactive Oxygen Species (ROS)
-
Following TFP treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader with excitation at 488 nm and emission at 525 nm. An increase in fluorescence indicates higher levels of intracellular ROS.
References
- 1. This compound an Antipsychotic Drug and Inhibitor of Mitochondrial Permeability Transition Protects Cytarabine and Ifosfamide-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on hydrogen peroxide-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces apoptosis and inflammatory responses in traumatic brain injury by preventing the accumulation of Aquaporin4 on the surface of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis through the upregulation of Bax/Bcl-2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis through the upregulation of Bax/Bcl‑2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of CPP32-Like Caspases Contributes to Neuronal Apoptosis and Neurological Dysfunction after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencerepository.org [sciencerepository.org]
Trifluoperazine's Impact on the PI3K/Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoperazine (TFP), a phenothiazine-class antipsychotic drug, has demonstrated significant anti-neoplastic and anti-proliferative properties in a variety of preclinical models. A growing body of evidence indicates that a primary mechanism underpinning these effects is the potent inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This critical intracellular cascade governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers and other proliferative disorders. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the PI3K/Akt pathway, consolidates quantitative data from multiple studies, details relevant experimental methodologies, and visualizes the key mechanisms of action.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular signal transduction cascade that plays a central role in regulating cell survival, growth, proliferation, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably Akt (also known as protein kinase B), to the plasma membrane. This translocation allows for the phosphorylation and subsequent activation of Akt by other kinases, such as phosphoinositide-dependent kinase 1 (PDK1) and the mechanistic target of rapamycin complex 2 (mTORC2).
Once activated, Akt phosphorylates a multitude of downstream substrates, thereby modulating their activity and influencing a wide range of cellular functions. Key downstream effectors of Akt include mTOR, which promotes protein synthesis and cell growth; glycogen synthase kinase 3 beta (GSK-3β), involved in cell proliferation and metabolism; and the FOXO family of transcription factors, which regulate the expression of genes involved in apoptosis and cell cycle arrest. Dysregulation of the PI3K/Akt pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.
This compound's Mechanism of aAction on the PI3K/Akt Pathway
This compound has been shown to exert its inhibitory effects on the PI3K/Akt pathway through a multi-faceted approach, though the precise molecular interactions are still under investigation. Evidence suggests both direct and indirect mechanisms of action.
-
Upstream Inhibition: Studies have indicated that this compound can downregulate the expression of upstream activators of the PI3K/Akt pathway, such as the SRC family of tyrosine kinases.[1][2] By reducing SRC expression, TFP can curtail the initial signaling cascade that leads to PI3K activation.
-
Direct PI3K/Akt Inhibition: Some research points towards a more direct inhibitory role of TFP on the core components of the pathway. Western blot analyses have consistently shown a reduction in the total protein levels of both PI3K and Akt in TFP-treated cells.[1][2] Furthermore, a significant decrease in the phosphorylation of Akt at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473), has been observed, indicating a direct or indirect inhibition of Akt's upstream kinases, PDK1 and mTORC2.[3]
-
Modulation of Downstream Effectors: The inhibition of Akt by TFP leads to a cascade of downstream effects. TFP treatment has been associated with the nuclear translocation of the FOXO3 transcription factor, a tumor suppressor that is normally sequestered in the cytoplasm by active Akt.[4][5] This nuclear localization of FOXO3 can trigger the expression of genes that promote apoptosis and cell cycle arrest. Additionally, TFP has been shown to decrease the phosphorylation of β-catenin, another downstream target of Akt, which is involved in cell proliferation and invasion.
-
Role of NUPR1: In the context of multiple myeloma, this compound has been found to inhibit the expression of Nuclear Protein 1 (NUPR1).[1][6] The overexpression of NUPR1 can counteract the apoptotic effects of TFP, suggesting that NUPR1 may play a role in the cellular response to TFP-induced PI3K/Akt pathway inhibition.[1][6]
dot
Caption: TFP's inhibitory actions on the PI3K/Akt signaling cascade.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on cell proliferation and survival, mediated through the PI3K/Akt pathway, have been quantified across various cell lines. The following tables summarize the available data.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| CL83 | Non-Small Cell Lung Cancer | 14 | 48 | [7] |
| CL141 | Non-Small Cell Lung Cancer | 8.5 | 48 | [7] |
| CL152 | Non-Small Cell Lung Cancer | 12 | 48 | [7] |
| CL25 | Non-Small Cell Lung Cancer | 13 | 48 | [7] |
| CL97 | Non-Small Cell Lung Cancer | 7.2 | 48 | [7] |
| H1975 | Non-Small Cell Lung Cancer | 15 | 48 | [7] |
| U87MG | Glioblastoma | Dose-dependent decrease in viability (1-20 µM) | 24, 48, 72 | [8] |
| A549 | Non-Small Cell Lung Cancer | >20 (TFP), ~5 (analog 3dc) | 48 | [9] |
Table 2: Dose-Dependent Effects of this compound on Cell Viability and Protein Expression
| Cell Line | TFP Concentration (µM) | Effect | Reference |
| U266 & RPMI 8226 | 0, 5, 10, 20, 30, 40 | Dose-dependent decrease in cell viability | [10] |
| U266 & RPMI 8226 | 30 | Decreased NUPR1 mRNA and protein levels | [1][10] |
| PAH-PASMCs | 10 | Decreased p-Akt (Ser473) and p-FOXO3 (Ser253) levels; increased nuclear FOXO3 | [4][5] |
| Ca922 | Dose-dependent | Decreased phosphorylation of Akt and mTOR | [3] |
| A549 | 10 | Decreased p-PI3K and p-Akt | [9] |
| HT1080 | Not specified | Decreased p-Akt (Thr308) | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on the PI3K/Akt signaling pathway.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is a composite of standard procedures used to detect total and phosphorylated protein levels of key components of the PI3K/Akt pathway.[12][13][14]
Objective: To quantify the expression levels of total SRC, PI3K, Akt, and the phosphorylation status of Akt (p-Akt Ser473, p-Akt Thr308) following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for SRC, PI3K, Akt, p-Akt Ser473, p-Akt Thr308, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil the samples for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
dot
Caption: A generalized workflow for Western blot analysis.
Cell Proliferation (MTT/CCK-8) Assay
This protocol outlines the measurement of cell viability and proliferation in response to this compound.[9]
Objective: To determine the dose-dependent effect of this compound on the proliferation of cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT or CCK-8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Reagent Incubation:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.
Transwell Migration and Invasion Assay
This protocol is used to assess the effect of this compound on cell migration and invasion.[15][16][17][18][19]
Objective: To evaluate the inhibitory effect of this compound on the migratory and invasive potential of cells.
Materials:
-
Transwell inserts with porous membranes (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Complete medium (with serum or chemoattractant)
-
Matrigel or other basement membrane matrix (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Insert Preparation:
-
For migration assay: Rehydrate the Transwell inserts with serum-free medium.
-
For invasion assay: Coat the upper surface of the inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. The cells may be pre-treated with this compound.
-
Chemoattraction: Add complete medium (containing a chemoattractant like FBS) to the lower chamber. This compound can also be added to the lower chamber to assess its continuous effect.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells on the lower surface of the membrane with a fixation solution, and then stain them with crystal violet.
-
Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields.
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
dot
Caption: Workflow for Transwell migration and invasion assays.
Flow Cytometry for Cell Cycle Analysis
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cells treated with this compound.[20][21][22][23]
Objective: To determine if this compound induces cell cycle arrest at a specific phase.
Materials:
-
Cell culture dishes
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for 15-30 minutes in the dark. Analyze the samples on a flow cytometer to measure the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to that of control cells.
Conclusion and Future Directions
The collective evidence strongly supports the role of this compound as a potent inhibitor of the PI3K/Akt signaling pathway. This inhibitory action translates into significant anti-proliferative and pro-apoptotic effects across a range of cell types, highlighting its potential for repurposing as a therapeutic agent in oncology and other diseases characterized by aberrant cell growth. The dose-dependent nature of these effects, as evidenced by IC50 values and quantitative protein expression analyses, provides a solid foundation for further preclinical and clinical investigation.
Future research should focus on elucidating the precise molecular target(s) of this compound within the PI3K/Akt cascade. While upstream regulators like SRC and downstream effectors such as FOXO3 and NUPR1 have been implicated, a definitive understanding of the direct interactions is still needed. Moreover, in vivo studies are crucial to validate the promising in vitro findings and to assess the therapeutic efficacy and safety of this compound in relevant disease models. The development of more potent and specific analogs of this compound, guided by the structure-activity relationships observed in studies, could also pave the way for novel therapeutics with improved efficacy and reduced off-target effects. The continued exploration of this compound's impact on the PI3K/Akt pathway holds considerable promise for the development of new treatment strategies for a variety of human diseases.
References
- 1. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Preclinical Investigation of this compound as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bu.edu [bu.edu]
- 15. clyte.tech [clyte.tech]
- 16. Transwell Migration Assay [bio-protocol.org]
- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 18. corning.com [corning.com]
- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. igbmc.fr [igbmc.fr]
Unraveling the Molecular Targets of Trifluoperazine Beyond Dopamine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trifluoperazine (TFP), a typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of schizophrenia for decades.[1][2] Its therapeutic efficacy has long been attributed to its antagonist activity at dopamine D2 receptors.[3][4] However, a growing body of evidence reveals a complex pharmacological profile, with TFP interacting with a multitude of non-dopaminergic targets. This promiscuity is not only crucial for understanding the full spectrum of its clinical effects and side-effect profile but also opens avenues for drug repurposing and the development of novel therapeutics.
This technical guide provides a comprehensive overview of the key molecular targets of this compound beyond the dopamine receptor family. It summarizes quantitative binding and functional data, details the experimental protocols used for their characterization, and visualizes the intricate signaling pathways involved.
Quantitative Pharmacological Data
The interaction of this compound with its various molecular targets can be quantified through several metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the dissociation constant (Kd). These values provide a standardized measure of the drug's affinity and potency at a specific target.
G-Protein Coupled Receptors (GPCRs)
This compound exhibits significant affinity for several GPCRs, including adrenergic, histamine, and serotonin receptors. This contributes to some of its characteristic side effects, such as sedation and orthostatic hypotension.[5][6]
| Target Receptor | Ligand/Assay | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Adrenergic α1A | Competition Binding | Rat | Submaxillary Gland | 27.6 | [7] |
| Adrenergic α1B | Competition Binding | Rat | Liver | 19.2 | [7] |
| Histamine H1 | [3H]mepyramine binding | Human | Astrocytoma Cells | 52 | [5] |
| Serotonin 5-HT2A | Not Specified | Not Specified | Not Specified | 24 | [8] |
Note: Lower Ki values indicate higher binding affinity.
Ion Channels
TFP directly modulates the activity of several critical ion channels, an action that is largely independent of its calmodulin inhibition. These interactions are implicated in the cardiotoxic side effects associated with phenothiazines.
| Target Channel | Effect | Species/System | IC50 / EC50 / Kd | Reference |
| Nav1.5 (hNav1.5) | Inhibition | Human (HEK293 cells) | IC50: 15.5 µM | [1][9] |
| Kv1.3 | Inhibition | Human T lymphocytes | IC50: ~10 µM | [10] |
| Voltage-gated K+ (Kv) | Inhibition | Rabbit coronary artery | IC50: 1.58 µM | [11] |
| Ryanodine Receptor 2 (RyR2) | Activation | Cat ventricular myocytes | EC50: 5.2 µM | [12][13][14] |
| Ca2+-activated K+ (BKCa) | Inhibition | Rat hippocampal neurons | Kd: 1.4 µM | [15] |
Other Protein Targets
Beyond receptors and channels, TFP's interaction with intracellular proteins, most notably calmodulin, is a key aspect of its mechanism of action.
| Target Protein | Effect | Species/System | Kd / IC50 | Reference |
| Calmodulin (CaM) | Inhibition | Bovine Brain | Kd: 1-5 µM | [16] |
| Sigma-1 Receptor | High Affinity Binding | Not Specified | Not Specified | [17] |
Key Non-Dopaminergic Signaling Pathways
The interaction of this compound with its non-dopaminergic targets initiates or inhibits several key signaling cascades, leading to a wide range of cellular effects.
Calmodulin (CaM) Inhibition Pathway
Calmodulin is a ubiquitous and essential calcium-binding protein that acts as a key transducer of calcium signaling.[18] Upon binding Ca2+, CaM undergoes a conformational change, allowing it to interact with and regulate a multitude of downstream effector proteins, including protein kinases and phosphatases.[18] TFP is a potent inhibitor of CaM, binding to it and preventing its interaction with target proteins.[19] This disrupts numerous Ca2+-dependent signaling pathways.[20][21] A primary example is the inhibition of Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII), a crucial enzyme in synaptic plasticity and memory formation.[22]
Figure 1: this compound's inhibition of the Calmodulin signaling pathway.
Alpha-1 Adrenergic Receptor Antagonism
This compound acts as an antagonist at α1-adrenergic receptors, which are Gq protein-coupled receptors.[23][24] The blockade of these receptors prevents the binding of endogenous catecholamines like norepinephrine. This inhibits the Gq-mediated activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium release and protein kinase C (PKC) activation, leading to smooth muscle relaxation and vasodilation.[12][25][26]
Figure 2: Antagonism of the α1-Adrenergic receptor signaling pathway by this compound.
Histamine H1 Receptor Antagonism
Similar to its action on α1-adrenergic receptors, TFP is an antagonist of the histamine H1 receptor, another Gq-coupled receptor.[5] By blocking the action of histamine, TFP prevents the Gq-mediated activation of phospholipase C, thereby inhibiting the IP3/DAG signaling cascade.[5][17] This action is responsible for the sedative effects of TFP.[6]
Figure 3: Antagonism of the Histamine H1 receptor signaling pathway by this compound.
Sigma-1 Receptor Modulation
The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER) that modulates intracellular Ca2+ signaling.[6] Typical antipsychotics, including this compound, have a high affinity for sigma-1 receptors.[17] The interaction of TFP with the sigma-1 receptor is thought to contribute to the regulation of store-operated Ca2+ entry and may play a role in the complex neuropsychiatric effects of the drug.[17][27] The sigma-1 receptor can interact with the ER chaperone BiP and modulates the stability and function of the IP3 receptor, thereby influencing calcium homeostasis.[28]
Figure 4: Modulation of the Sigma-1 receptor by this compound.
Experimental Protocols
The characterization of this compound's interactions with its molecular targets relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay for GPCRs (e.g., Histamine H1 Receptor)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of this compound for the Histamine H1 receptor.
Materials:
-
HEK293 cells expressing the human Histamine H1 receptor.
-
Binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).
-
[3H]mepyramine (radioligand).
-
Unlabeled this compound.
-
Mianserin (for non-specific binding determination).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Homogenizer.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the H1 receptor.
-
Homogenize the cell pellet in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
Set up a series of tubes for total binding, non-specific binding, and competitive binding.
-
For total binding, add a fixed concentration of [3H]mepyramine to the membrane preparation.
-
For non-specific binding, add [3H]mepyramine and a high concentration of an unlabeled ligand (e.g., mianserin) to the membrane preparation.
-
For competitive binding, add [3H]mepyramine and varying concentrations of this compound to the membrane preparation.
-
Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 5: General workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channels (e.g., Nav1.5)
This technique allows for the measurement of ion currents across the entire cell membrane, enabling the study of how a drug affects ion channel function.
Objective: To determine the IC50 of this compound for the human Nav1.5 sodium channel.
Materials:
-
HEK293 cells expressing the human Nav1.5 channel.
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Internal solution (pipette solution, e.g., containing CsF, CsCl, NaCl, EGTA, HEPES).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for making patch pipettes.
-
Perfusion system.
-
This compound stock solution.
Procedure:
-
Cell Preparation:
-
Plate HEK293 cells expressing Nav1.5 on coverslips suitable for microscopy.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
-
Establishing Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Using a micromanipulator, approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording and Drug Application:
-
Clamp the cell membrane potential at a holding potential where Nav1.5 channels are closed (e.g., -100 mV).
-
Apply a voltage protocol to elicit Nav1.5 currents (e.g., a step depolarization to 0 mV).
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with external solution containing various concentrations of this compound and record the resulting currents.
-
Wash out the drug with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the Nav1.5 current at each this compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Figure 6: General workflow for a whole-cell patch-clamp experiment.
Conclusion
The pharmacological profile of this compound is far more intricate than its classification as a simple dopamine D2 antagonist would suggest. Its interactions with a diverse array of non-dopaminergic targets, including GPCRs, ion channels, and crucial intracellular signaling proteins like calmodulin, are fundamental to its overall clinical effects. A thorough understanding of these off-target activities is paramount for drug development professionals and researchers. This knowledge not only aids in predicting and managing the side effects of existing phenothiazines but also provides a rich molecular scaffold for the development of novel therapeutics with improved selectivity and efficacy for a range of disorders, from neuropsychiatric conditions to cancer. The continued exploration of the complex polypharmacology of drugs like this compound will undoubtedly pave the way for new therapeutic strategies.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. Antischizophrenic drugs: affinity for muscarinic cholinergic receptor sites in the brain predicts extrapyramidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. LARG links histamine-H1-receptor-activated Gq to Rho-GTPase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 11. Differential regulation of histamine H1 receptor-mediated ERK phosphorylation by Gq proteins and arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SMPDB [smpdb.ca]
- 18. Video: Calmodulin-dependent Signaling [jove.com]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
Trifluoperazine and its Influence on Calcium Signaling Pathways: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trifluoperazine (TFP), a phenothiazine derivative and a widely recognized antipsychotic medication, exerts profound effects on intracellular calcium (Ca²⁺) signaling. Its primary mechanism of action as a dopamine receptor antagonist is well-established; however, a significant body of research highlights its intricate interactions with various components of the Ca²⁺ signaling machinery.[1][2][3][4] This technical guide provides a comprehensive overview of the multifaceted influence of this compound on calcium signaling pathways. It delves into TFP's role as a potent calmodulin antagonist and its subsequent impact on downstream targets.[1][5][6][7] Furthermore, this document elucidates the direct and indirect modulatory effects of TFP on key ion channels and pumps, including ryanodine receptors, IP₃ receptors, store-operated calcium entry channels, and Ca²⁺-ATPases.[1][5][8][9][10][11] Quantitative data on these interactions are summarized, and detailed experimental protocols for investigating these effects are provided. Through illustrative diagrams of the signaling pathways, this guide aims to offer a clear and in-depth understanding of this compound's complex role in calcium homeostasis, providing a valuable resource for researchers in pharmacology and drug development.
Core Mechanism: Calmodulin Antagonism
This compound is a well-documented antagonist of calmodulin (CaM), a ubiquitous and essential Ca²⁺-binding protein that acts as a primary sensor and transducer of calcium signals in eukaryotic cells.[1][6][7][12] The interaction between TFP and CaM is Ca²⁺-dependent, with TFP binding to CaM inducing a conformational change that prevents CaM from interacting with and regulating its vast array of downstream target enzymes and proteins.[12] This inhibitory action on CaM is a cornerstone of TFP's influence on numerous Ca²⁺-mediated cellular processes.[5][13]
Quantitative Data: Receptor and Transporter Binding Affinities of this compound
| Target | Parameter | Value | Organism/Cell Line | Reference |
| Dopamine D2 Receptor | IC₅₀ | 1.1 nM | - | [14] |
| Dopamine D2 Receptor | IC₅₀ | 1.2 nM | - | [15] |
| α₁A-Adrenoceptor | Kᵢ | 27.6 nM | - | [14] |
| α₁B-Adrenoceptor | Kᵢ | 19.2 nM | - | [14] |
| Ryanodine Receptor 2 (RyR2) | EC₅₀ (for Po increase) | 5.2 µM | - | [1][11][16] |
| Voltage-gated K⁺ Channel (Kv) | IC₅₀ | 1.58 ± 0.48 µM | Rabbit coronary arterial smooth muscle cells | [17] |
| Human Cardiac Na⁺ Channel (hNav1.5) | IC₅₀ | 15.5 ± 0.3 µM | HEK293 cells | [18] |
| Acetylcholine-induced Secretion | ID₅₀ | 0.2 µM | Cultured bovine adrenal medullary chromaffin cells | [19] |
| High K⁺-induced Secretion | ID₅₀ | 2.2 µM | Cultured bovine adrenal medullary chromaffin cells | [19] |
Experimental Protocol: Investigating Calmodulin-Trifluoperazine Interaction
A common method to study the interaction between TFP and CaM is through monitoring the inhibition of CaM-dependent enzymes, such as cyclic nucleotide phosphodiesterase.
Objective: To determine the inhibitory effect of this compound on calmodulin-activated cyclic nucleotide phosphodiesterase.
Materials:
-
Calmodulin (purified)
-
This compound hydrochloride
-
Cyclic nucleotide phosphodiesterase (CaM-dependent isoform)
-
cAMP (substrate)
-
5'-Nucleotidase
-
Inorganic pyrophosphatase
-
Phosphate assay reagent (e.g., Malachite green)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl₂ and MgCl₂)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of CaM, and the phosphodiesterase enzyme.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate, cAMP.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes).
-
Stop the reaction (e.g., by heat inactivation).
-
Add 5'-nucleotidase and inorganic pyrophosphatase to convert the product (AMP) to adenosine and inorganic phosphate.
-
Quantify the amount of inorganic phosphate released using a phosphate assay.
-
Calculate the percentage of inhibition of phosphodiesterase activity at each TFP concentration relative to a control without TFP.
-
Plot the percentage of inhibition against the logarithm of the TFP concentration to determine the IC₅₀ value.
Modulation of Intracellular Calcium Release Channels
This compound directly and indirectly modulates the activity of key intracellular Ca²⁺ release channels located on the endoplasmic/sarcoplasmic reticulum (ER/SR), significantly impacting intracellular Ca²⁺ dynamics.
Ryanodine Receptors (RyRs)
This compound acts as a direct agonist of the type-2 ryanodine receptor (RyR2), the primary Ca²⁺ release channel in cardiac muscle.[1][11] This interaction leads to an initial increase in the open probability of the RyR2 channel, resulting in a transient increase in Ca²⁺ sparks and subsequent depletion of SR Ca²⁺ stores.[1] Notably, this activation of RyR2 by TFP can occur independently of its effects on calmodulin.[1][11][16]
Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs)
This compound can induce a robust increase in intracellular Ca²⁺ by targeting the inositol 1,4,5-trisphosphate receptor (IP₃R).[5][20] The mechanism involves TFP binding to calmodulin, which then dissociates from the IP₃R (specifically subtypes 1 and 2).[5][20] This "disinhibition" of the IP₃R leads to its opening and the release of Ca²⁺ from the ER stores.[5][20] This effect has been observed to suppress the proliferation and invasion of glioblastoma cells.[5]
Experimental Protocol: Calcium Imaging with Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cell culture medium
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Cultured cells (e.g., glioblastoma cells, astrocytes)
-
Fluorescence microscopy system with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Seed cells on glass coverslips and grow to the desired confluency.
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Apply this compound at the desired concentration by switching the perfusion solution.
-
Continue recording the fluorescence changes.
-
At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios using a calcium-free solution with a Ca²⁺ chelator (e.g., EGTA) and a solution with a high Ca²⁺ concentration and a Ca²⁺ ionophore (e.g., ionomycin), respectively.
-
Calculate the ratio of the fluorescence intensities (F340/F380) and use the Grynkiewicz equation to convert the ratio to intracellular Ca²⁺ concentration.
Regulation of Calcium Entry and Extrusion Mechanisms
This compound also significantly affects the proteins responsible for Ca²⁺ influx across the plasma membrane and its extrusion from the cell.
Store-Operated Calcium Entry (SOCE)
TFP has a unique effect on store-operated calcium entry (SOCE), a crucial Ca²⁺ influx pathway activated by the depletion of ER Ca²⁺ stores.[9][10] Instead of a simple inhibition, TFP "locks open" the SOCE channels by preventing their Ca²⁺/CaM-dependent desensitization.[9][10][21] This is thought to occur through the disruption of the interaction between Ca²⁺/CaM and the SOAR domain of STIM1, a key component of the SOCE machinery.[9][21] This leads to a sustained elevation of intracellular Ca²⁺.[9][10]
Ca²⁺-ATPases (Pumps)
This compound inhibits both the sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA) and the plasma membrane Ca²⁺-ATPase (PMCA).[1][8] The inhibition of SERCA contributes to the depletion of ER/SR Ca²⁺ stores and can slow the decline of Ca²⁺ transients.[1] The inhibition of PMCA, the primary pump for extruding Ca²⁺ from the cell, can also lead to an elevation of cytosolic Ca²⁺ levels.[8][22] Interestingly, at low concentrations, TFP has been reported to stimulate ER Ca²⁺ ATPase activity, while higher concentrations are inhibitory.[23]
Voltage-Gated Channels
While not directly transporting Ca²⁺, TFP's influence on voltage-gated sodium and potassium channels can indirectly affect Ca²⁺ signaling by altering the membrane potential, which in turn governs the activity of voltage-gated Ca²⁺ channels. TFP has been shown to block human cardiac sodium channels (Nav1.5) and voltage-dependent potassium channels (Kv).[17][18] Furthermore, some studies suggest that TFP can directly inhibit voltage-sensitive Ca²⁺ channels.[24]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on voltage-gated ion channels (e.g., Kv or Nav1.5).
Materials:
-
Isolated cells expressing the channel of interest (e.g., HEK293 cells transfected with the channel, or primary cells like coronary arterial smooth muscle cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling pipettes
-
Intracellular (pipette) solution (formulated for the specific ion channel)
-
Extracellular (bath) solution (formulated for the specific ion channel)
-
This compound stock solution
Procedure:
-
Prepare the intracellular and extracellular solutions.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Place the cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using the micromanipulator, approach a cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.
-
Clamp the cell membrane at a holding potential where the channels of interest are predominantly in a closed state.
-
Apply a series of voltage steps (a voltage protocol) to elicit channel opening and record the resulting ionic currents.
-
After recording stable baseline currents, perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Repeat the voltage protocol to record the currents in the presence of the drug.
-
To test for reversibility, wash out the drug by perfusing with the control extracellular solution.
-
Analyze the recorded currents to determine the effect of TFP on channel properties such as current amplitude, activation and inactivation kinetics, and voltage-dependence.
Conclusion
This compound's influence on calcium signaling is remarkably complex and extends far beyond its well-known antagonism of calmodulin. By directly and indirectly modulating a diverse array of ion channels and pumps, TFP can elicit a wide range of effects on intracellular Ca²⁺ dynamics, from transient increases to sustained elevations. This intricate pharmacology underscores the importance of considering off-target effects when utilizing TFP as a research tool or therapeutic agent. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for accurately interpreting experimental results and for the future development of more selective pharmacological modulators of calcium signaling pathways.
References
- 1. This compound: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Allosteric Effects of the Anti-Psychotic Drug this compound on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound protects brain plasma membrane Ca(2+)-ATPase from oxidative damaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-elevates-intracellular-ca2-levels-and-locks-open-the-store-operated-calcium-entry-channels-in-astrocytes - Ask this paper | Bohrium [bohrium.com]
- 10. This compound Elevates Intracellular Ca2+ Levels and Locks Open the Store-Operated Calcium Entry Channels in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a rynodine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 13. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The calmodulin inhibitor and antipsychotic drug this compound inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound blocks the human cardiac sodium channel, Nav1.5, independent of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. centers.ibs.re.kr [centers.ibs.re.kr]
- 21. researchgate.net [researchgate.net]
- 22. Ca2+ dependence and inhibitory effects of this compound on plasma membrane ATPase of Thermoactinomyces vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound dihydrochloride, calmodulin antagonist (CAS 440-17-5) | Abcam [abcam.com]
- 24. This compound blocks calcium-dependent action potentials and inhibits hormone release from rat pituitary tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Preparing Trifluoperazine Stock Solutions for In Vitro Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoperazine is a phenothiazine derivative and a well-established antipsychotic agent that functions primarily as a dopamine D2 receptor antagonist.[1] Beyond its use in psychiatry, it is a valuable tool in in vitro research due to its activity as a calmodulin inhibitor and its effects on other cellular pathways, including those involved in cancer and viral replication.[2][3] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation of this compound dihydrochloride stock solutions, including information on its chemical properties, solubility, and storage conditions.
Chemical Properties of this compound Dihydrochloride
A thorough understanding of the physicochemical properties of this compound dihydrochloride is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄F₃N₃S · 2HCl | [4] |
| Molecular Weight | 480.42 g/mol | [5][6] |
| Appearance | White to pale yellow crystalline powder | [7] |
| Solubility (DMSO) | ≥ 20 mg/mL | [4] |
| Solubility (Water) | 50 mg/mL (can be heated gently) | |
| Solubility (Ethanol) | 5 mg/mL | [5] |
| Stability | Hygroscopic; light-sensitive; aqueous solutions can be oxidized by atmospheric oxygen. | [5][8] |
| Storage | Store powder at -20°C. Protect from light and moisture. | [5][9][10] |
Experimental Protocols
This section outlines the step-by-step procedures for preparing primary stock solutions, intermediate dilutions, and final working solutions of this compound dihydrochloride.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound dihydrochloride powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM Primary Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for most in vitro applications due to its high solvating power and compatibility with cell culture media at low final concentrations.
Materials:
-
This compound dihydrochloride (MW: 480.42 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the this compound dihydrochloride vial to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation, as the compound is hygroscopic.[5]
-
Weighing: In a chemical fume hood, carefully weigh out 4.80 mg of this compound dihydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound dihydrochloride.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] Protect the aliquots from light by using amber tubes or by wrapping them in aluminum foil.
Preparation of Intermediate and Working Solutions
For most in vitro assays, the primary stock solution will need to be further diluted to achieve the desired final concentration in the cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is non-toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Intermediate Dilutions: Prepare a series of intermediate dilutions from the 10 mM primary stock solution using sterile DMSO or the appropriate assay buffer. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Final Working Solutions: Directly add the required volume of the primary or intermediate stock solution to the final assay medium to achieve the desired experimental concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of the 10 mM primary stock solution.
Visualization of Experimental Workflow and Signaling Pathway
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of this compound stock solutions for in vitro assays.
Caption: Workflow for this compound Stock Solution Preparation.
Simplified Signaling Pathway of this compound's Primary Mechanism of Action
This compound's primary mechanism of action involves the antagonism of dopamine D2 receptors. This is a key pathway in its antipsychotic effects and is relevant to its use in neuroscience-related in vitro studies.
Caption: Simplified this compound Signaling Pathway.
References
- 1. chembk.com [chembk.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Dihydrochloride - LKT Labs [lktlabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound dihydrochloride CAS#: 440-17-5 [m.chemicalbook.com]
- 6. This compound USPtestingspecificationsmeets 440-17-5 [sigmaaldrich.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. This compound | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound dihydrochloride|440-17-5|MSDS [dcchemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
Determining Optimal Trifluoperazine Concentration for Cell Viability Assays
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoperazine (TFP) is a phenothiazine derivative and an FDA-approved antipsychotic drug that has demonstrated potent anti-cancer effects in various cancer types, including glioblastoma, colorectal cancer, and multiple myeloma.[1][2][3] Its mechanism of action is multifaceted, involving the inhibition of the dopamine D2 receptor and calmodulin.[4] TFP has been shown to induce cell cycle arrest, apoptosis, and autophagy inhibition in cancer cells, making it a subject of interest for drug repurposing in oncology.[1][2][3] This document provides detailed protocols and application notes for determining the optimal concentration of this compound for use in cell viability assays, a critical step in evaluating its therapeutic potential.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across various cancer cell lines, providing a crucial reference for designing dose-response experiments.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | 24 | ~10-20 | [1] |
| H1 | Melanoma | Not Specified | 7.2 | [5] |
| H3 | Melanoma | Not Specified | 4.1 | [5] |
| Melmet 1 | Melanoma | Not Specified | 6.5 | [5] |
| Melmet 5 | Melanoma | Not Specified | 3.3 | [5] |
| U87MG | Glioblastoma | 48 | ~10 | [6] |
| SW620 | Colorectal Cancer | 48 | 13.9 | [2] |
| HCT116 | Colorectal Cancer | 48 | 16.2 | [2] |
| CT26 | Colorectal Cancer | 48 | 16.8 | [2] |
| U266 | Multiple Myeloma | 24 | ~20-30 | [7] |
| RPMI 8226 | Multiple Myeloma | 24 | ~20-30 | [7] |
| A549 | Non-Small Cell Lung Cancer | 48 | ~10-20 | [8] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
ELISA plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a CO2 incubator.[10]
-
Prepare serial dilutions of this compound in the cell culture medium. It is advisable to start with a broad range of concentrations (e.g., 1 µM to 50 µM) based on the IC50 values in the table above.
-
After 24 hours, replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][6][11]
-
Following incubation, add 10 µL of MTT working solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Aspirate the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 540 nm or 570 nm using an ELISA plate reader.[10][12]
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Trypan blue is a vital stain that is excluded by cells with intact membranes (viable cells), while it penetrates the compromised membranes of dead cells, staining them blue.[13][14]
Materials:
-
Trypan Blue solution (0.4%)[15]
-
Hemocytometer
-
Microscope
-
Cell suspension
-
Phosphate-buffered saline (PBS) or serum-free medium[14]
-
Microcentrifuge tubes
Protocol:
-
Culture and treat cells with various concentrations of this compound for the desired time period.
-
Harvest the cells (for adherent cells, use trypsin) and centrifuge at 100 × g for 5 minutes.[14]
-
Discard the supernatant and resuspend the cell pellet in PBS or serum-free medium.[14]
-
Mix one part of the cell suspension with one part of 0.4% trypan blue solution.[13]
-
Allow the mixture to incubate for approximately 3 minutes at room temperature.[13] It is crucial to count the cells within 3 to 5 minutes of mixing, as longer incubation can lead to cell death.[13][14]
-
Load 10 µL of the mixture into a hemocytometer.[15]
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[15]
Visualization of Key Processes
Experimental Workflow
Caption: Workflow for determining this compound IC50.
This compound's Impact on Cell Signaling
Caption: this compound's signaling pathways affecting cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX-2 Acts as a Key Mediator of this compound-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Trypan Blue Exclusion | Thermo Fisher Scientific - HU [thermofisher.com]
Application Notes and Protocols for Trifluoperazine Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a phenothiazine derivative, is a well-established antipsychotic agent that functions primarily by antagonizing dopamine D2 receptors.[1] Emerging research has identified its potential as an anti-cancer agent, demonstrating efficacy in various cancer cell lines and animal models.[2][3][4][5] TFP has been shown to induce cell cycle arrest, promote apoptosis, and inhibit tumor growth and metastasis in cancers such as glioblastoma, triple-negative breast cancer, and colorectal cancer.[2][3][5][6] Its proposed mechanisms of action include binding to calmodulin, a key calcium-binding protein, which disrupts calcium signaling pathways crucial for cancer cell proliferation and motility.[2]
These notes provide a comprehensive overview of the administration and dosage of this compound in mouse xenograft models, summarizing key quantitative data and detailing experimental protocols to guide researchers in designing in vivo studies.
Data Presentation: TFP Dosage and Administration in Mouse Xenograft Models
The following table summarizes the dosages and administration routes of this compound used in various published mouse xenograft studies.
| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage Regimen | Duration | Outcome | Reference |
| Glioblastoma | U87MG | BALB/c nu/nu | Intraperitoneal (i.p.) | 5 mg/kg/day | 21 days | Significantly suppressed tumor growth; ~50% reduction in tumor weight. | [2] |
| Glioblastoma (Orthotopic) | U87MG | BALB/c nu/nu | Intraperitoneal (i.p.) | 10 mg/kg/day | Not specified | Inhibited glioblastoma growth in an orthotopic brain tumor model. | [2] |
| Triple-Negative Breast Cancer | 4T1 | BALB/c | Not specified | 40 mg/kg | Not specified | 51.2% inhibition of xenograft tumor growth. | [3] |
| Cisplatin-Resistant Urothelial Carcinoma | T24/R | Nude (nu/nu) | Intraperitoneal (i.p.) | 40 mg/kg, 3 times/week | 4 weeks | Effectively suppressed tumor growth alone and enhanced the effect of cisplatin. | [7][8] |
Experimental Protocols
This section details a generalized protocol for a subcutaneous xenograft study using this compound, based on methodologies reported in the literature.[2][8]
Materials and Reagents
-
Cell Line: Cancer cell line of interest (e.g., U87MG glioblastoma cells).
-
Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nu/nu).
-
This compound (TFP): Hydrochloride salt, suitable for in vivo use.
-
Vehicle Control: Sterile 0.9% saline or Phosphate Buffered Saline (PBS).
-
Cell Culture Media: Appropriate media and supplements (e.g., DMEM with 10% FBS).
-
Matrigel: (Optional, but recommended for some cell lines to improve tumor take rate).
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
Animal Handling and Acclimatization
-
House all mice in a specific-pathogen-free (SPF) facility in accordance with institutional guidelines (e.g., IACUC).
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
Provide standard chow and water ad libitum.
Tumor Cell Implantation
-
Culture cells to ~80% confluency. Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile saline or a 1:1 mixture of serum-free media and Matrigel. A typical concentration is 3 x 10⁶ cells in 150 µL.[2]
-
Anesthetize the mouse. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Palpable tumors typically form within a few days to a week.
Treatment Protocol
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).[8]
-
TFP Preparation: Prepare a stock solution of TFP in the chosen vehicle. The final injection volume should be consistent across all animals (e.g., 100-200 µL).
-
Administration:
-
Continue treatment for the planned duration of the study (e.g., 21-28 days).[2][8]
Monitoring and Data Collection
-
Monitor the general health and body weight of the mice daily or every other day. Note any signs of toxicity.[3]
-
Measure tumor dimensions using calipers every 2-4 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[8]
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, photograph them, and measure their final weight.[2]
-
(Optional) Process tumors for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers, or Western blot analysis.[3]
Visualizations
Signaling Pathway of this compound in Glioblastoma
Caption: TFP binds to Calmodulin (CaM), causing it to dissociate from and open the IP3R calcium channel.
Experimental Workflow for a Mouse Xenograft Study
Caption: A typical workflow for evaluating the efficacy of TFP in a subcutaneous mouse xenograft model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The antipsychotic agent this compound hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Anticancer Mechanism of this compound on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antipsychotic agent this compound hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Trifluoperazine-Induced Apoptosis Using Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Annexin V/Propidium Iodide (PI) staining for the quantitative assessment of apoptosis induced by Trifluoperazine (TFP), a repurposed antipsychotic drug with demonstrated anticancer properties. This document includes detailed experimental protocols, a summary of expected quantitative results, and diagrams illustrating the key cellular pathways and workflows.
Introduction
This compound (TFP), a phenothiazine derivative traditionally used as an antipsychotic, has garnered significant interest in oncology for its potential as an anticancer agent.[1] Studies have revealed its ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis, in various cancer cell lines, including lung, colorectal, and breast cancers.[2][3][4] A reliable method for quantifying apoptosis is crucial for evaluating the efficacy of TFP and understanding its mechanism of action. Annexin V/PI dual staining is a widely accepted and robust flow cytometry-based assay for the detection and differentiation of apoptotic and necrotic cells.[5]
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane.[6] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[6] During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[6] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes.[5] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5] This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis through multiple signaling pathways, often in a cell-type-dependent manner. A key mechanism involves the induction of mitochondria-mediated intrinsic apoptosis.[3] TFP can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[2]
Furthermore, TFP has been shown to induce apoptosis by inhibiting autophagy in multiple myeloma cells.[8] In some cancer types, TFP's pro-apoptotic effects are linked to the inhibition of the PI3K/Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress.[6][9] In glioma cells, TFP has been shown to induce apoptosis in a COX-2/PPARγ-dependent manner.[5]
Below is a diagram illustrating a generalized signaling pathway for this compound-induced apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Low concentration this compound promotes proliferation and reduces calcium-dependent apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. COX-2 Acts as a Key Mediator of this compound-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of this compound induces apoptosis in human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Trifluoperazine in Patient-Derived Xenograft (PDX) Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a phenothiazine derivative and a licensed antipsychotic medication, has garnered significant interest for its potential as a repurposed anticancer agent. Emerging research indicates that TFP exhibits anti-tumor activity across a spectrum of cancers by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant preclinical platform to evaluate the efficacy of novel cancer therapeutics compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of this compound in PDX models based on available scientific literature.
Mechanism of Action in Cancer
This compound exerts its anticancer effects through multiple mechanisms. In pancreatic ductal adenocarcinoma (PDAC), TFP has been shown to induce both apoptosis and necroptosis.[1] This is associated with a significant decrease in cellular ATP production due to mitochondrial stress, leading to an unfolded protein response and endoplasmic reticulum stress.[1] Furthermore, TFP has been observed to inhibit the Wnt/β-catenin and AKT signaling pathways in various cancer models, which are crucial for cancer cell proliferation, survival, and metastasis.[2][3] In some cancers, TFP's mechanism is linked to its activity as a calmodulin antagonist and its ability to modulate dopamine receptors.[3][4]
Data Presentation: Efficacy of this compound in PDX-Derived Models
The following table summarizes the quantitative data on the efficacy of this compound in patient-derived models as reported in the literature.
| Cancer Type | Model Type | Parameter | Value | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 11 PDX-derived cell lines | IC50 | 7.59–15.75 µM | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following protocols are synthesized from methodologies described in studies investigating this compound in xenograft models. Researchers should optimize these protocols for their specific PDX models and experimental goals.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Growth medium (e.g., DMEM/F12) supplemented with antibiotics
-
Matrigel (optional)
-
Anesthesia
Procedure:
-
Tumor Tissue Processing:
-
Immediately place the fresh tumor specimen in a sterile container with a growth medium on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with a cold growth medium containing antibiotics to remove any contaminants.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
-
Once the tumors reach a certain size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested.
-
-
Passaging:
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion of the PDX model.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with measurable tumors (e.g., 100-200 mm³)
-
This compound hydrochloride (TFP)
-
Vehicle for TFP administration (e.g., sterile saline, PBS)
-
Dosing syringes and needles (for intraperitoneal or oral administration)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Animal Grouping:
-
Randomize mice with established PDX tumors into treatment and control groups (n ≥ 5 per group).
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound hydrochloride in a suitable vehicle. The final concentration should be determined based on the desired dosage.
-
A suggested starting dose for in vivo studies in mice is in the range of 5-10 mg/kg body weight, administered daily.[5] However, dose-finding studies are recommended.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Administer an equal volume of the vehicle to the control group.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
-
Toxicity Assessment:
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Observe the general health and behavior of the mice.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its application in PDX models.
Caption: this compound's multifaceted anti-cancer signaling pathways.
Caption: Experimental workflow for TFP efficacy testing in PDX models.
References
- 1. Dissecting the Anticancer Mechanism of this compound on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Trifluoperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the molecular effects of Trifluoperazine (TFP) on key cellular signaling pathways using Western blot analysis. TFP, a phenothiazine derivative and calmodulin antagonist, has been shown to impact critical cellular processes such as apoptosis, autophagy, and cell survival. Understanding these effects is crucial for drug development and repositioning efforts.
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to exert its effects by modulating several interconnected signaling pathways. Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of key proteins within these cascades.
-
Apoptosis Pathway: TFP has been shown to induce programmed cell death, or apoptosis, in various cell types. This is often mediated through the intrinsic pathway, characterized by changes in the expression of the Bcl-2 family of proteins and the subsequent activation of caspases.[1][2][3]
-
Autophagy Pathway: Autophagy is a cellular recycling process that TFP can either inhibit or induce, depending on the cellular context.[1][3][4][5][6][7] This modulation is typically assessed by monitoring the levels of autophagy markers like LC3B and p62.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. TFP has been found to inhibit this pathway by reducing the phosphorylation of Akt, a key signaling node.[2][8][9]
-
MAPK/ERK and JNK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and JNK, are involved in cellular stress responses and can be influenced by TFP treatment.[10]
-
AMPK/mTOR/ULK1 Pathway: TFP can activate this pathway to induce mitophagy, a specialized form of autophagy for the removal of damaged mitochondria.[11]
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression and phosphorylation observed in response to this compound treatment, as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Protein | Change upon TFP Treatment | Cell Line(s) | Reference |
| Bax | Upregulated | Mesangial cells, Multiple Myeloma cells | [1][2][8] |
| Bcl-2 | Downregulated | Mesangial cells, Multiple Myeloma cells | [1][2][8] |
| Cleaved Caspase-3 | Upregulated | Multiple Myeloma cells, Oral Cancer cells | [1][3] |
| Cleaved PARP | Upregulated | Oral Cancer cells | [3] |
Table 2: Effect of this compound on Autophagy-Related Proteins
| Protein | Change upon TFP Treatment | Cell Line(s) | Reference |
| LC3-II/LC3-I Ratio | Reduced or Increased (context-dependent) | Multiple Myeloma cells, Glioblastoma cells, Oral Cancer cells | [1][3][4][7] |
| p62/SQSTM1 | Upregulated (indicating autophagy inhibition or impaired flux) | Multiple Myeloma cells, Melanoma cells, Glioblastoma cells | [1][4][7] |
Table 3: Effect of this compound on PI3K/Akt Signaling Pathway
| Protein | Change upon TFP Treatment | Cell Line(s) | Reference |
| Phospho-Akt (p-Akt) | Decreased | Mesangial cells, Pulmonary Artery Smooth Muscle Cells | [2][8][9] |
| Total Akt | No significant change | Mesangial cells | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through the upregulation of Bax/Bcl‑2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway [ijbs.com]
- 4. This compound prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound activates AMPK / mTOR / ULK1 signaling pathway to induce mitophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Trifluoperazine's Journey Within the Cell: An Application of Fluorescence Microscopy
Application Note AN-TFP-001
Introduction Trifluoperazine (TFP), a phenothiazine-class antipsychotic medication, is a cornerstone in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is primarily attributed to its antagonism of dopamine D2 receptors and inhibition of calmodulin, a key calcium-binding messenger protein.[1][2][3] Understanding the subcellular distribution of TFP is crucial for elucidating its complete mechanism of action and potential off-target effects. The intrinsic fluorescence of the phenothiazine ring system provides a powerful, label-free method to observe its accumulation within living cells using fluorescence microscopy. This application note details a protocol for visualizing and quantifying the subcellular localization of this compound, with a focus on its accumulation in acidic organelles and mitochondria.
Principle
This compound exhibits intrinsic fluorescence, absorbing light in the ultraviolet range and emitting it in the visible spectrum. This property allows for its direct visualization within cells using a standard fluorescence microscope equipped with the appropriate filter sets. By co-staining with organelle-specific fluorescent trackers, the localization of TFP to specific subcellular compartments, such as lysosomes and mitochondria, can be confirmed and quantified.
Materials and Methods
Reagents and Equipment
-
This compound dihydrochloride (TFP)
-
HeLa or other suitable adherent cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
LysoTracker™ Red DND-99
-
MitoTracker™ Red CMXRos
-
Live-cell imaging solution (e.g., HBSS)
-
Fluorescence microscope with DAPI, FITC, and TRITC filter sets
-
Image analysis software (e.g., ImageJ/Fiji)
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells onto glass-bottom dishes suitable for microscopy 24-48 hours prior to the experiment to achieve 60-70% confluency.
-
TFP Incubation: Prepare a stock solution of TFP in sterile water or PBS. On the day of the experiment, dilute the TFP stock solution in a live-cell imaging solution to a final concentration of 10-20 µM. Remove the culture medium from the cells, wash once with PBS, and add the TFP-containing imaging solution. Incubate for 30-60 minutes at 37°C.
-
Fluorescence Microscopy:
-
Place the dish on the microscope stage.
-
Visualize TFP's intrinsic fluorescence using a DAPI filter set (Excitation: ~365 nm, Emission: ~445/50 nm).
-
Acquire images using a high-sensitivity camera.
-
Protocol 2: Co-localization with Organelle Trackers
-
Organelle Staining:
-
For lysosomal co-localization, incubate cells with 50-75 nM LysoTracker™ Red DND-99 in pre-warmed culture medium for 30 minutes at 37°C.
-
For mitochondrial co-localization, incubate cells with 100-200 nM MitoTracker™ Red CMXRos in pre-warmed culture medium for 15-30 minutes at 37°C.
-
-
TFP Incubation and Imaging:
-
After incubation with the organelle tracker, remove the medium, wash once with PBS, and add the TFP-containing imaging solution as described in Protocol 1.
-
Incubate for 30-60 minutes.
-
Image the cells using the appropriate filter sets for TFP (DAPI) and the red fluorescent trackers (TRITC).
-
Overlay the images to determine the extent of co-localization.
-
Data Presentation
Quantitative analysis of TFP's subcellular distribution can be performed by measuring the fluorescence intensity in different cellular regions. The following table presents hypothetical data to illustrate the expected accumulation of TFP in lysosomes and mitochondria.
| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Enrichment (Organelle/Cytoplasm) |
| Cytoplasm | 150 ± 25 | 1.0 |
| Nucleus | 120 ± 20 | 0.8 |
| Lysosomes | 850 ± 110 | 5.7 |
| Mitochondria | 550 ± 80 | 3.7 |
Signaling Pathways and Experimental Workflow
To visualize the logical flow of the experimental procedures and the relevant signaling pathways affected by this compound, the following diagrams are provided.
Conclusion
The intrinsic fluorescence of this compound allows for its direct visualization in living cells, providing a valuable tool for pharmacokinetic and pharmacodynamic studies at the subcellular level. The protocols outlined in this application note provide a framework for researchers to investigate the accumulation of TFP in specific organelles, which may contribute to both its therapeutic effects and potential for cytotoxicity. Further studies employing these methods can enhance our understanding of the complex cellular interactions of this widely used antipsychotic drug.
References
- 1. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phenothiazine-based turn-on fluorescent probe for the selective detection of hydrogen sulfide in food, live cells and animals - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Trifluoperazine insolubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trifluoperazine, focusing on issues related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its most common salt form?
This compound is a phenothiazine derivative used as an antipsychotic and antiemetic agent.[1][2] In research and pharmaceutical settings, it is most commonly supplied as this compound dihydrochloride (TFP 2HCl), a white to pale yellow crystalline powder.[3][4] This salt form is used to enhance its aqueous solubility compared to the free base.[5]
Q2: Why is my this compound dihydrochloride not dissolving in neutral water or buffer?
While the dihydrochloride salt is described as "freely soluble" in water, this solubility is highly dependent on pH. This compound dihydrochloride solutions are inherently acidic; a 5% to 10% aqueous solution will have a pH between 1.6 and 2.6.[1] When added to a neutral pH buffer (e.g., PBS at pH 7.4), the pH of the local environment increases. This deprotonates the molecule, converting it to its less soluble free base form, which can lead to precipitation or cloudiness.[5][6]
Q3: How does pH specifically affect the solubility of this compound?
This compound's solubility is significantly higher in acidic conditions.[5] The molecule has two pKa values (3.9 and 8.1), which correspond to the protonation sites on its piperazine ring.[1] To maintain solubility, the pH of the solution should be kept below the lower pKa value, ideally in the pH 2-3 range. As the pH approaches and exceeds these pKa values, the molecule loses its positive charge, becomes more hydrophobic, and its solubility in water decreases dramatically.
Q4: What is the expected aqueous solubility of this compound?
The reported solubility varies, likely due to differences in the specific salt form, purity, and experimental conditions. The free base form is poorly soluble (12.2 mg/L), whereas the dihydrochloride salt is significantly more soluble.[1][7]
| Compound Form | Solvent | Reported Solubility | Reference |
| This compound (Free Base) | Water (24-25 °C) | 12.2 mg/L (0.0122 mg/mL) | [1][7] |
| This compound Dihydrochloride | Water | 50 g/L (50 mg/mL) | |
| This compound Dihydrochloride | Water | Soluble 1 part in 3.5 parts water (~285 mg/mL) | |
| This compound Dihydrochloride | Water | 96 mg/mL | [8] |
| This compound Dihydrochloride | Ethanol | 96 mg/mL | [8] |
| This compound Dihydrochloride | DMSO | 88 mg/mL | [8] |
Q5: Can I heat the solution or use sonication to improve solubility?
Gentle warming or brief sonication can help dissolve the powder initially, especially when preparing a concentrated stock solution in water or an acidic buffer. However, if the insolubility is due to incorrect pH, these methods will not prevent the compound from precipitating out of solution later. Prolonged heating should be avoided as this compound can degrade.
Q6: How should I prepare and store this compound solutions?
Aqueous solutions of this compound are susceptible to oxidation by atmospheric oxygen and should be protected from light.[1] For long-term use, it is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C.[9]
Troubleshooting Guide
Problem: My this compound powder precipitates immediately when added to my neutral cell culture media or PBS.
-
Cause: This is the most common issue and is caused by the pH of the buffer being too high, leading to the conversion of the soluble dihydrochloride salt to the insoluble free base.
-
Solution: Do not dissolve this compound directly in neutral or alkaline buffers. First, prepare a concentrated stock solution in an appropriate solvent (see protocol below) and then dilute it to the final working concentration in your experimental buffer. The high dilution factor may keep the final concentration below the solubility limit at that pH.
Problem: The solution appears cloudy or forms a fine suspension even after dilution.
-
Cause: The final concentration of this compound in your neutral buffer may still be above its solubility limit at that pH. Aggregation of the molecule can also contribute to cloudiness.[10][11]
-
Solution 1: Decrease the final working concentration of this compound.
-
Solution 2: If the experimental design allows, slightly lower the pH of the final working buffer.
-
Solution 3: Consider using a co-solvent like DMSO to prepare the initial stock solution. A small final percentage of DMSO (typically <0.5%) is tolerated in many biological experiments and can help maintain solubility.
Experimental Protocols
Protocol: Preparation of an Aqueous Stock Solution of this compound Dihydrochloride
This protocol outlines the standard method for preparing a stable, concentrated stock solution.
-
Weighing: Carefully weigh the desired amount of this compound dihydrochloride powder in a conical tube.
-
Solvent Addition: Add sterile, purified water to the powder to achieve the desired concentration (e.g., 10 mg/mL). The resulting solution will be acidic.
-
Dissolution: Vortex the solution vigorously. If necessary, use brief sonication in a water bath to ensure all powder is fully dissolved. The solution should be clear.
-
Sterilization (Optional): If required for your application, sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) tubes. Store immediately at -20°C for short-term storage or -80°C for long-term storage.
Visual Guides
Below are diagrams illustrating key troubleshooting and conceptual workflows.
Caption: Experimental workflow for dissolving this compound (TFP).
Caption: Relationship between solution pH and this compound solubility.
References
- 1. This compound | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. This compound Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Influence of this compound on platelet aggregation and disaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of this compound on aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Trifluoperazine's Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing Trifluoperazine's (TFP) off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound (TFP)?
A1: this compound is a phenothiazine-class antipsychotic drug. Its primary pharmacological targets are dopamine D1 and D2 receptors in the brain.[1] Additionally, it is a known antagonist of calmodulin, a calcium-binding protein involved in numerous cellular signaling pathways.[2][3]
Q2: Which kinases are known to be inhibited by this compound as off-targets?
A2: Several studies have identified various kinases that are inhibited by this compound. These include, but are not limited to:
-
Calcium/calmodulin-dependent protein kinase II (CaMKII): TFP has been shown to inhibit CaMKII activity.[4][5][6]
-
Phosphoinositide 3-kinase (PI3K): TFP can suppress the activity of PI3K and its downstream signaling pathway, including Akt and S6K1.[7]
-
Casein Kinase 1 (CK1): Molecular docking studies suggest a high binding affinity of TFP for Casein Kinase 1.[8]
-
PKR-like endoplasmic reticulum kinase (PERK): TFP has been found to increase the phosphorylation of eIF2α through the activation of PERK.[9]
-
Glycogen Synthase Kinase-3 (GSK-3): TFP has been shown to affect pathways involving GSK-3.[6]
-
DNA-dependent protein kinase: TFP has been reported to inhibit this kinase.[5]
Q3: What are the typical effective concentrations of this compound for observing off-target kinase inhibition in cell-based assays?
A3: The effective concentration of TFP for observing off-target effects can vary depending on the cell line and the specific kinase. Generally, concentrations in the low to mid-micromolar range (e.g., 5-20 µM) are often used in cell-based assays to investigate its anti-cancer and signaling effects.[10][11][12] It is crucial to determine the optimal concentration for your specific experimental system through dose-response studies.
Q4: Which signaling pathways are commonly affected by this compound's off-target kinase inhibition?
A4: The off-target kinase inhibition by this compound can impact several critical signaling pathways, including:
-
PI3K/Akt/mTOR pathway: Inhibition of PI3K by TFP leads to the downregulation of this pro-survival and proliferation pathway.[7][13]
-
Wnt/β-catenin pathway: TFP has been shown to inhibit Wnt/β-catenin signaling, which is crucial in development and disease.[12]
-
NF-κB signaling pathway: TFP can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
Data Presentation: Off-Target Kinase Inhibition Profile of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| CL83 (NSCLC) | Cell Growth | 14 | [11] |
| CL141 (NSCLC) | Cell Growth | 8.5 | [11] |
| CL152 (NSCLC) | Cell Growth | 12 | [11] |
| CL25 (NSCLC) | Cell Growth | 13 | [11] |
| CL97 (NSCLC) | Cell Growth | 7.2 | [11] |
| H1975 (NSCLC) | Cell Growth | 15 | [11] |
| U87MG (Glioma) | Cell Viability | ~10 | [10] |
| U251MG (Glioma) | Cell Viability | <20 | [10] |
| T98G (Glioma) | Cell Viability | <20 | [10] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a purified kinase of interest.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a kinase reaction master mix containing the kinase reaction buffer, purified kinase, and substrate.
-
Serially dilute this compound in DMSO to achieve a range of desired concentrations. Also, prepare a DMSO-only control.
-
Add the diluted this compound or DMSO to the kinase reaction master mix and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Serum-free medium
-
Growth factor (e.g., EGF, IGF-1) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K1, anti-total-S6K1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the PI3K/Akt pathway by adding a growth factor for a predetermined time (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guides
Issue 1: High background signal or false positives in a non-radiometric in vitro kinase assay (e.g., fluorescence- or luminescence-based).
-
Possible Cause: this compound is a fluorescent compound and can interfere with assays that use fluorescence as a readout. It can also interfere with luciferase-based assays.
-
Troubleshooting Steps:
-
Run a control without kinase: To assess the intrinsic fluorescence or effect on the detection reagent of TFP, run the assay with all components except the kinase enzyme, across the same concentration range of TFP. Subtract this background from your experimental values.
-
Use a different assay format: If interference is significant, consider switching to a non-fluorescence-based method, such as a radiometric assay (see Protocol 1) or a label-free technology like surface plasmon resonance (SPR) to measure direct binding.
-
Check for compound aggregation: At higher concentrations, TFP may form aggregates, which can lead to non-specific inhibition and assay artifacts. Use dynamic light scattering (DLS) to check for aggregation at the concentrations used in your assay. If aggregation is suspected, consider adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer, if compatible with your kinase.
-
Issue 2: Inconsistent or no inhibition observed in a cell-based assay.
-
Possible Cause 1: Poor cell permeability or active efflux of this compound.
-
Troubleshooting Steps:
-
Increase incubation time: TFP may require more time to penetrate the cell membrane and reach its intracellular target. Try extending the pre-incubation time before stimulating the pathway.
-
Verify compound uptake: While direct measurement can be complex, you can infer uptake by observing a known cellular effect of TFP, such as a change in cell morphology or a known downstream signaling event at a higher concentration.
-
-
Possible Cause 2: this compound degradation or metabolism.
-
Troubleshooting Steps:
-
Use fresh solutions: TFP solutions can be light-sensitive and may degrade over time. Prepare fresh dilutions from a stock solution for each experiment.
-
Consider cellular metabolism: Cell lines can metabolize compounds at different rates. If you suspect rapid metabolism, you may need to use higher concentrations or a more frequent dosing schedule in longer-term experiments.
-
Issue 3: Unexpected cell toxicity at concentrations intended for kinase inhibition.
-
Possible Cause: this compound has multiple cellular effects beyond kinase inhibition, including effects on dopamine receptors and calmodulin, which can contribute to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response cytotoxicity assay: Before conducting your kinase inhibition experiments, determine the cytotoxic IC50 of TFP in your specific cell line using an assay like MTT or CellTiter-Glo.
-
Work below the cytotoxic threshold: For mechanism-of-action studies, use concentrations of TFP that are well below the cytotoxic IC50 to minimize confounding effects from general toxicity.
-
Use shorter treatment times: For signaling pathway analysis, it is often possible to observe effects on protein phosphorylation within a few hours, which may be before significant cytotoxicity occurs.
-
Mandatory Visualizations
Caption: this compound's off-target effects on key signaling pathways.
Caption: Workflow for identifying this compound's off-target kinase effects.
Caption: Troubleshooting logic for this compound kinase inhibition assays.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. This compound | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Effects of this compound on platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of this compound on platelet aggregation and disaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-Driven Phase I Translational Study of this compound in Adults with Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 11. scitechnol.com [scitechnol.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Autofluorescence Artifacts in Drug-Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence artifacts in cells treated with chemical compounds, with a specific focus on scenarios involving Trifluoperazine (TFP).
Troubleshooting Guide
This guide is designed to help you identify the source of autofluorescence and implement effective mitigation strategies.
Problem 1: High background fluorescence observed in this compound-treated cells.
Possible Cause: The observed signal may be due to the intrinsic fluorescence of this compound, an increase in cellular autofluorescence upon drug treatment, or interactions between the drug and cellular components. Many organic molecules, including some drugs, can be fluorescent.[1] Additionally, cellular stress induced by drug treatment can lead to an accumulation of autofluorescent molecules like lipofuscin.
Solution:
-
Run Proper Controls:
-
Unstained, Untreated Cells: To establish the baseline autofluorescence of your cell line.
-
Unstained, TFP-Treated Cells: To determine if this compound itself is contributing to the fluorescence in the channels of interest.
-
Stained, Untreated Cells: To confirm the expected staining pattern of your fluorescent probe without any drug effect.
-
-
Spectral Analysis: If you have access to a spectral confocal microscope or a plate reader with spectral scanning capabilities, measure the emission spectrum of the autofluorescence in the unstained, TFP-treated cells. This will help you choose fluorophores for your experiment that are spectrally distinct from the autofluorescence.
-
Optimize Imaging Parameters:
-
Reduce Exposure Time and/or Laser Power: This can minimize the contribution of weak autofluorescence signals.[2]
-
Use Longer Wavelength Fluorophores: Autofluorescence is often more prominent in the blue and green regions of the spectrum.[1][3] Shifting to red or far-red emitting dyes (e.g., Alexa Fluor 647) can significantly improve the signal-to-noise ratio.[4][5]
-
Problem 2: Non-specific granular or punctate staining in the cytoplasm after TFP treatment.
Possible Cause: This pattern is characteristic of lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in cells, particularly under stress.[4] Some drug treatments can induce cellular stress and accelerate the formation of lipofuscin.
Solution:
-
Chemical Quenching:
-
Sudan Black B (SBB): A lipophilic dye that can effectively quench lipofuscin-based autofluorescence.[4][6][7] However, it may introduce its own background in the far-red channel.[4]
-
TrueBlack™ Lipofuscin Autofluorescence Quencher: A commercial reagent designed to specifically quench lipofuscin with minimal background.[6][8][9][10]
-
-
Photobleaching: Exposing the sample to intense light before imaging can selectively destroy the autofluorescent molecules. However, this method risks damaging the specific fluorescent signal of your probe and can cause phototoxicity in live cells.[2]
Problem 3: Diffuse background fluorescence across the entire cell or tissue section.
Possible Cause: This can be caused by aldehyde-based fixatives (like formaldehyde or glutaraldehyde) reacting with cellular amines to create fluorescent products.[4][5] It can also be due to fluorescent components in the cell culture medium, such as phenol red and fetal bovine serum (FBS).[1][3]
Solution:
-
Optimize Fixation Protocol:
-
Reduce Fixation Time: Use the minimum fixation time necessary to preserve cellular morphology.[4]
-
Use an Alternative Fixative: Consider using an organic solvent like ice-cold methanol or ethanol if compatible with your antibodies and fluorescent probes.[3][5]
-
Aldehyde Blocking: After fixation, treat samples with a blocking agent like sodium borohydride or glycine to quench aldehyde-induced fluorescence.[3][4][5][6] Note that sodium borohydride can sometimes increase autofluorescence from other sources.[6]
-
-
Optimize Cell Culture and Imaging Media:
-
Use Phenol Red-Free Medium: For live-cell imaging, switch to a medium without phenol red.[1]
-
Reduce Serum Concentration: If possible, reduce the concentration of FBS in the medium during imaging.[1][3]
-
Use Low-Fluorescence Media: Consider using commercially available low-autofluorescence media like FluoroBrite™.[1]
-
Wash Cells Before Imaging: For fixed-cell imaging, ensure cells are thoroughly washed with a buffer like PBS to remove any fluorescent media components.
-
Problem 4: The signal from my fluorescent probe is weak and difficult to distinguish from the background.
Possible Cause: The autofluorescence is masking the specific signal. This is a signal-to-noise ratio problem.
Solution:
-
Signal Amplification:
-
Use Brighter Fluorophores: Select fluorophores with high quantum yields and extinction coefficients (e.g., PE or APC for flow cytometry).[3]
-
Titrate Antibodies/Probes: Optimize the concentration of your fluorescent reagents to achieve the maximal signal-to-background ratio.[5]
-
Use Secondary Amplification: Employ techniques like secondary antibodies conjugated to bright fluorophores or tyramide signal amplification (TSA).
-
-
Computational Correction:
-
Spectral Unmixing: If you have a spectral imaging system, you can acquire the emission spectrum of the autofluorescence from a control sample (unstained, TFP-treated cells) and use software to subtract this spectral signature from your experimental images.[11][12][13][14]
-
Image Subtraction: For simpler cases, you can acquire an image of an unstained, TFP-treated sample and subtract this "background" image from your stained sample images. This is less accurate than spectral unmixing.
-
FAQs (Frequently Asked Questions)
Q1: Is this compound itself fluorescent?
A1: Phenothiazines, the class of compounds to which this compound belongs, can exhibit fluorescence.[15][16][17] The exact excitation and emission spectra of TFP can be found in spectral databases.[18][19] It is crucial to run an unstained, TFP-treated control to determine if its intrinsic fluorescence interferes with your experimental fluorophores.
Q2: Can TFP treatment increase the natural autofluorescence of my cells?
A2: While direct evidence for TFP-induced autofluorescence is not extensively documented, many drug treatments can induce cellular stress. A common response to cellular stress is the accumulation of lipofuscin, which is a major source of autofluorescence, particularly in the green and red channels.[4] Therefore, it is plausible that TFP treatment could indirectly increase cellular autofluorescence.
Q3: What is the best general-purpose method to reduce autofluorescence?
A3: There is no single "best" method, as the optimal approach depends on the source of the autofluorescence and the experimental design. However, a combination of strategies is often most effective:
-
Start by choosing fluorophores in the far-red or near-infrared spectrum to avoid the most common sources of autofluorescence.[4][5]
-
Always include proper controls to identify the source and intensity of the autofluorescence.[4]
-
For lipofuscin-like autofluorescence, a chemical quencher like Sudan Black B or a commercial equivalent is often very effective. [6][7][8][9][10]
-
For complex or overlapping signals, spectral unmixing is the most powerful technique. [11][12][13][14]
Q4: Will autofluorescence quenching reagents affect my specific fluorescent signal?
A4: Some quenching agents can reduce the intensity of your specific signal.[6] It is important to test the quenching protocol on a sample with a strong, known signal to assess any potential signal loss. Commercial reagents like TrueBlack™ are designed to have a minimal effect on the signal from common fluorophores.[6][8][9][10]
Q5: Can I use these techniques for both fluorescence microscopy and flow cytometry?
A5: Many of the principles apply to both techniques. For flow cytometry, you can:
-
Use fluorophores in channels with low autofluorescence (e.g., APC, Alexa Fluor 647).
-
Include an "unstained, treated" control to set your gates correctly.
-
Use viability dyes to exclude dead cells, which are often highly autofluorescent.[5]
-
Some quenching dyes like trypan blue can be used to reduce intracellular autofluorescence in flow cytometry.[20]
Quantitative Data on Autofluorescence Quenching
The following table summarizes the reported efficacy of various chemical quenching methods on tissue sections, which can serve as a guide for selecting a suitable method. The effectiveness can vary depending on the tissue type, fixation method, and the source of autofluorescence.
| Quenching Method | Reported Reduction in Autofluorescence Intensity | Notes |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | 89% - 93% | Highly effective for lipofuscin. Preserves specific fluorescent signals well.[6][8][9][10] |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | 90% - 95% | Very high quenching efficiency across multiple wavelengths.[8][9][10] |
| Sudan Black B (SBB) | 73% - 88% | Effective for lipofuscin and other sources. May introduce background in the far-red.[6][7][8][9] |
| TrueVIEW™ Autofluorescence Quenching Kit | ~70% | Reduces autofluorescence from non-lipofuscin sources like red blood cells and collagen.[6][8][9][10] |
| Sodium Borohydride (NaBH₄) | Variable | Can reduce aldehyde-induced fluorescence but has been reported to increase autofluorescence from other sources in some tissues.[4][6] |
| Trypan Blue | Effective | Can reduce intracellular autofluorescence, particularly in flow cytometry. May shift autofluorescence to longer wavelengths.[20] |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Staining for Quenching Lipofuscin Autofluorescence
-
Complete your standard immunofluorescence staining protocol up to the final washes after the secondary antibody incubation.
-
Prepare a 0.1% SBB solution in 70% ethanol. Stir for 1-2 hours to dissolve.
-
Filter the SBB solution through a 0.2 µm filter to remove any undissolved particles.
-
Incubate the slides with the SBB solution for 10-20 minutes at room temperature.
-
Quickly wash the slides multiple times with PBS or TBS until the excess SBB is removed.
-
Mount the coverslips with an appropriate mounting medium.
Protocol 2: Using a Commercial Quenching Reagent (e.g., TrueBlack™)
-
Follow your standard immunofluorescence staining protocol.
-
After the final post-secondary antibody washes, incubate the slides in PBS or TBS.
-
Follow the manufacturer's instructions for the specific commercial kit. Typically, this involves a short incubation (1-5 minutes) with the quenching reagent.
-
Wash the slides as per the manufacturer's protocol, usually with PBS or TBS.
-
Mount the coverslips with mounting medium.
Protocol 3: Spectral Unmixing Workflow
-
Acquire Reference Spectra:
-
Prepare a slide with unstained, TFP-treated cells to capture the autofluorescence spectrum.
-
For each fluorophore in your experiment, prepare a single-stained sample.
-
Using a spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) for each reference sample.
-
-
Acquire Experimental Image:
-
On your multi-labeled, TFP-treated sample, acquire a lambda stack using the same settings as for the reference spectra.
-
-
Perform Unmixing:
-
Use the software associated with your microscope (e.g., ZEN for Zeiss, LAS X for Leica) or third-party software like ImageJ/Fiji with appropriate plugins.[21]
-
Provide the software with the reference spectra for the autofluorescence and each of your fluorophores.
-
The software will then calculate the contribution of each spectrum to each pixel in your experimental image, generating separate images for each fluorophore with the autofluorescence signal removed.[12][14]
-
Visualizations
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 11. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 13. bio-rad.com [bio-rad.com]
- 14. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phenothiazine-based turn-on fluorescent probe for the selective detection of hydrogen sulfide in food, live cells and animals - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. This compound [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reducing cellular autofluorescence in flow cytometry: an in situ method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Strategies to enhance the stability of Trifluoperazine in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Trifluoperazine (TFP) in long-term experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on TFP's stability under various conditions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the storage and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. Can I still use it?
A1: A change in color, often to a yellowish or pinkish hue, indicates potential degradation of this compound. Phenothiazines, the chemical class TFP belongs to, are susceptible to oxidation, which can lead to colored degradation products.[1] It is strongly recommended to discard any discolored solution and prepare a fresh one to ensure the integrity of your experimental results. The primary oxidative degradation product is often this compound sulfoxide.[2]
Q2: I am observing unexpected or inconsistent results in my cell culture experiments with this compound. Could this be related to its stability?
A2: Yes, inconsistent results can be a sign of TFP degradation. Degradation products may have different pharmacological activities or toxicities compared to the parent compound, leading to variability in your experimental outcomes.[3] Factors in cell culture media, such as exposure to light, elevated temperatures in the incubator, and the presence of oxidizing agents, can accelerate TFP degradation. It is crucial to prepare fresh TFP solutions for your experiments and minimize their exposure to harsh conditions.
Q3: What is the best way to prepare and store a stock solution of this compound for long-term use?
A3: For long-term storage, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] The stock solution should be protected from light by using amber vials or by wrapping the vials in aluminum foil.[5] When preparing aqueous solutions for experiments, use purified, deoxygenated water if possible and prepare them fresh daily.
Q4: Can I autoclave my buffer solution containing this compound?
A4: No, you should not autoclave solutions containing this compound. TFP is sensitive to heat, and autoclaving will likely cause significant degradation.[6] Prepare your buffer and TFP solutions separately under sterile conditions and then combine them.
Troubleshooting Common Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation in aqueous solution | Poor solubility of the free base form of TFP at neutral or alkaline pH. | Ensure the pH of your aqueous solution is acidic (ideally below pH 6) to maintain TFP in its more soluble protonated form.[7][8] |
| Loss of potency over time in an ongoing experiment | Degradation due to oxidation, photolysis, or thermal stress. | Prepare fresh working solutions daily from a frozen stock. Protect solutions from light at all times. If the experiment is at 37°C, consider the rate of thermal degradation and replenish the TFP-containing medium at appropriate intervals. |
| Inconsistent analytical quantification of TFP | Adsorption to container surfaces or instability in the analytical solvent. | Use silanized glass or low-adsorption plastic containers. Ensure the mobile phase or diluent used for analysis is compatible with TFP and prevents its degradation during the analytical run. An acidic mobile phase is often preferred. |
| Discoloration of TFP-containing cell culture medium | Oxidation of TFP, potentially accelerated by components in the medium or exposure to light and oxygen. | Minimize the exposure of the medium to light. Consider adding antioxidants like ascorbic acid to the medium, but first, verify their compatibility with your experimental system.[9] |
Strategies to Enhance this compound Stability
Based on forced degradation studies, the order of TFP stability under various stress conditions is generally found to be: Oxidation (H₂O₂) < UV Light < Alkaline conditions < Acidic conditions < Heat .[6] This indicates that TFP is most susceptible to oxidation and photodegradation.
Formulation and Storage Strategies
| Strategy | Description | Supporting Evidence |
| Protection from Light | Store TFP powder and solutions in light-resistant containers (e.g., amber vials) or wrapped in aluminum foil.[5] | TFP is known to be photosensitive and degrades upon exposure to UV and even sunlight.[6] |
| Control of pH | Maintain aqueous solutions at a slightly acidic pH (e.g., pH 4-6). | TFP is more stable in acidic conditions compared to alkaline conditions.[6] The protonated form is more water-soluble and less prone to certain degradation pathways.[7] |
| Use of Antioxidants | The addition of antioxidants such as ascorbic acid (Vitamin C) may help to prevent oxidative degradation.[9] | Oxidation is a primary degradation pathway for phenothiazines. Antioxidants can scavenge free radicals and reactive oxygen species.[10] |
| Complexation with Cyclodextrins | Encapsulating TFP in cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) can enhance its photostability and solubility.[11][12] | The cyclodextrin cavity can protect the TFP molecule from light and hydrolysis.[11][12] |
| Low-Temperature Storage | Store stock solutions at low temperatures (-20°C or -80°C). | Thermal degradation is a factor in TFP instability, and lower temperatures will slow down the degradation kinetics.[13] |
| Inert Atmosphere | For highly sensitive long-term experiments, preparing and storing solutions under an inert gas (e.g., nitrogen or argon) can minimize oxidation. | TFP is readily oxidized by atmospheric oxygen in aqueous solutions.[1] |
Quantitative Data on this compound Degradation
Quantitative data on the degradation kinetics of this compound is limited in the public domain. However, forced degradation studies provide valuable insights into its relative stability under different stress conditions.
| Stress Condition | Conditions | % Degradation | Reference |
| Acidic | 0.1 N HCl, reflux for 1.5 hours | Significant degradation | [6] |
| 0.01 N HCl, 1 hour at room temp | 18.34% | [14] | |
| Alkaline | 0.1 N NaOH, 5 hours at room temp | Significant degradation | [6] |
| 0.01 N NaOH, 1 hour at room temp | 11.61% | [14] | |
| Oxidative | 3% H₂O₂, 30 minutes at room temp | Most significant degradation | [6] |
| 3% H₂O₂, 1 hour at room temp | 18.95% | [14] | |
| Photolytic | UV light, 5 hours | Significant degradation | [6] |
| UV Chamber, 24 hours | 16.95% | [14] | |
| Thermal | Dry heat, 20 hours | Least degradation | [6] |
| 60°C, 1 hour | 4.76% | [14] | |
| Neutral | Distilled water, 1 hour at room temp | 13.96% | [14] |
Note: The percentage of degradation can vary depending on the exact experimental conditions (concentration, light intensity, etc.).
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from a validated method for the estimation of TFP and its degradation products.[6][15]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: ODS C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol and a buffer solution (75:25 v/v).
-
Buffer Preparation: Dissolve 0.340 g of potassium dihydrogen phosphate in 250 mL of double-distilled water. Add 1.5 mL of triethylamine and adjust the pH to 2.0 with orthophosphoric acid.[6]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 257 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound HCl and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of water and sonicate for 1 minute to dissolve. Make up the volume with water.[6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to generate a calibration curve (e.g., 4-36 µg/mL).[6]
3. Forced Degradation Study Protocol:
-
Acid Degradation: To 25 mg of TFP, add 2 mL of water and 5 mL of 0.1 N HCl. Reflux for 1.5 hours. Cool and neutralize the solution before dilution with the mobile phase for analysis.[6]
-
Alkali Degradation: Dissolve 25 mg of TFP in 2 mL of water and add 5 mL of 0.1 N NaOH. Keep at ambient temperature for 5 hours. Neutralize and dilute with the mobile phase for analysis.[6]
-
Oxidative Degradation: Dissolve 25 mg of TFP in 2 mL of water and add 2 mL of 3% hydrogen peroxide. Keep for 30 minutes at room temperature. Dilute with the mobile phase for analysis.[6]
-
Photodegradation: Prepare a solution of TFP in water and expose it to UV light in a photostability chamber for 5 hours.[6]
-
Thermal Degradation: Place 1 g of TFP powder in an oven at a specified temperature for 20 hours. Dissolve a known amount of the stressed powder for analysis.[6]
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[12] By blocking these receptors, TFP inhibits the downstream signaling cascade normally initiated by dopamine.
Caption: TFP blocks dopamine D2 receptors, inhibiting the Gi-coupled pathway.
This compound's Mechanism of Action: Calmodulin Inhibition
This compound is also a well-known inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes by activating CaM-dependent enzymes like CaMKII.[16][17]
Caption: TFP inhibits the activation of CaM-dependent enzymes like CaMKII.
Experimental Workflow: Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study to assess the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. This compound inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment [mdpi.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. impactfactor.org [impactfactor.org]
- 7. The effect of pH on cyclodextrin complexation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102690245A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discoveryjournals.org [discoveryjournals.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. researchgate.net [researchgate.net]
- 17. Calcium-dependent protein kinase: widespread occurrence in various tissues and phyla of the animal kingdom and comparison of effects of phospholipid, calmodulin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deconvoluting Trifluoperazine's Effects from its Vehicle (DMSO)
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments involving Trifluoperazine (TFP) and its common vehicle, Dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential when using DMSO to dissolve this compound?
A1: A vehicle control is crucial because DMSO, while often considered an inert solvent, can exert biological effects on its own.[1][2] These effects can include alterations in cell growth, viability, and signaling pathways.[3][4] Without a vehicle control (cells treated with the same concentration of DMSO as the TFP-treated cells), it is impossible to determine whether an observed effect is due to the TFP, the DMSO, or a combination of both.[1][2][5]
Q2: What is the maximum concentration of DMSO that is considered safe for most cell lines?
A2: While sensitivity varies between cell lines, a general guideline is to keep the final concentration of DMSO at or below 0.5%. Many cell lines can tolerate up to 1% DMSO without significant cytotoxicity. However, it is always best practice to perform a dose-response experiment with DMSO alone to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: I am observing unexpected results in my DMSO vehicle control group. What could be the cause?
A3: Unexpected results in a DMSO vehicle control can stem from several factors:
-
DMSO Concentration: Even at low concentrations, DMSO can influence cellular processes.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DMSO.
-
Duration of Exposure: The length of time cells are exposed to DMSO can impact the results.
-
Assay-Specific Interference: DMSO can interfere with certain assay reagents or detection methods.
Q4: Can I use a "no-treatment" control instead of a DMSO vehicle control?
A4: A "no-treatment" control (cells in media alone) is a valuable baseline, but it does not replace the need for a vehicle control. The vehicle control specifically accounts for any effects of the solvent, allowing for the direct attribution of the net effect to the dissolved compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in the DMSO control group. | DMSO may be autofluorescent or interfering with the assay's detection method. | Run a "media plus DMSO" blank (no cells) to assess background. Consider using an alternative solvent if the interference is significant. |
| Reduced cell viability in the DMSO control compared to the no-treatment control. | The DMSO concentration may be too high for your cell line. | Perform a DMSO dose-response curve to determine a non-toxic concentration. |
| Similar effects are observed in both the TFP-treated and DMSO control groups. | The observed effect may be primarily due to DMSO. The concentration of TFP may be too low to elicit a response above the DMSO effect. | Lower the DMSO concentration if possible. Increase the TFP concentration after confirming it is not a solubility issue. |
| Inconsistent results between experiments. | Variability in DMSO stock solution or final concentration. Inconsistent cell seeding density or incubation times. | Prepare a large batch of DMSO stock solution to use across all experiments. Standardize all experimental parameters. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[6][7][8][9][10]
Materials:
-
Cells of interest
-
This compound (TFP)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well microplate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TFP in complete medium. Also, prepare a corresponding set of DMSO vehicle controls with the same final DMSO concentration as the highest TFP concentration.
-
Remove the overnight culture medium from the cells and replace it with the medium containing TFP, DMSO vehicle control, or medium alone (no-treatment control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
Western Blot Analysis of PI3K/Akt Signaling
This protocol is a generalized procedure for Western blotting.[11][12][13][14][15]
Materials:
-
Treated cell lysates (from TFP and DMSO control groups)
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells treated with TFP, DMSO, or media alone with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Quantitative Data Summary
Table 1: Effect of this compound and DMSO on Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time | % Cell Viability (relative to untreated control) |
| SEGA Strain 1 | DMSO | (Vehicle Control) | 48h | ~100% |
| SEGA Strain 1 | TFP | 10 µM | 48h | ~60% |
| SEGA Strain 2 | DMSO | (Vehicle Control) | 48h | ~100% |
| SEGA Strain 2 | TFP | 10 µM | 48h | ~55% |
| CTuber Strain 1 | DMSO | (Vehicle Control) | 48h | ~100% |
| CTuber Strain 1 | TFP | 10 µM | 48h | ~70% |
Data is estimated from graphical representations in the cited source and is for illustrative purposes.[16]
Table 2: Effect of this compound and DMSO on Cancer Cell Invasion
| Cell Line | Treatment | Concentration | % Invasion (relative to DMSO control) |
| PC3 | DMSO | (Vehicle Control) | 100% |
| PC3 | TFP | 10 µM | <50% |
Data is based on the hit criteria from the cited study.[17]
Visualizations
Caption: Experimental workflow for deconvoluting TFP effects from DMSO.
Caption: Overlapping signaling pathways affected by TFP and DMSO.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. vigo-avocats.com [vigo-avocats.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Trifluoperazine Administration in In Vivo Research: A Guide to Dosage Adjustment and Side Effect Mitigation
Technical Support Center
For researchers and drug development professionals utilizing Trifluoperazine (TFP) in in-vivo studies, optimizing dosage to achieve desired therapeutic effects while minimizing adverse reactions is a critical challenge. This guide provides practical, evidence-based answers to frequently encountered issues, detailed experimental protocols, and visual aids to clarify complex biological interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that contributes to its therapeutic effects and side effects?
A1: this compound primarily functions as a potent antagonist of dopamine D2 receptors in the brain's mesolimbic pathway. This action is central to its antipsychotic effects by reducing excessive dopamine activity that is often associated with psychosis.[1] However, this dopamine receptor blockade is also responsible for many of its side effects. Additionally, TFP interacts with other receptors, including serotonin 5-HT2, alpha-adrenergic, and histamine H1 receptors, which contributes to its overall pharmacological profile, including some adverse effects like sedation and hypotension.[1]
Q2: What are the most common side effects observed with this compound administration in animal models, and how can they be monitored?
A2: While direct studies on side effect minimization in animal models are not abundant, based on its mechanism and human data, the most anticipated side effects are extrapyramidal symptoms (EPS). These can manifest as:
-
Parkinson-like symptoms: Tremors, rigidity, and bradykinesia (slowness of movement).
-
Dystonia: Involuntary muscle contractions.
Monitoring:
-
Behavioral Observation: Closely monitor animals for changes in gait, posture, and general activity levels. The presence of tremors, repetitive movements, or an inability to remain still can indicate EPS.
-
Motor Function Tests: Employ standardized tests like the rotarod test to quantitatively assess motor coordination and balance.
-
General Health: Monitor for sedation, weight loss, and changes in food and water intake, which can be indirect indicators of adverse effects.
Q3: How can I establish an optimal starting dose of this compound for my in vivo experiment?
A3: The optimal starting dose depends on the animal model, the research question, and the administration route. A review of published studies suggests a range of doses have been used effectively. It is recommended to start with a low dose and perform a dose-response study to identify the minimal effective dose with the fewest side effects.
For instance, in mice, doses ranging from 5 mg/kg to 10 mg/kg have been used in studies investigating its effects on acetaminophen toxicity and viral replication.[4][5] For studies on urothelial carcinoma, a higher dose of 40 mg/kg was administered.[6]
Q4: What are the key considerations for adjusting the this compound dosage during a study?
A4: Dosage adjustments should be based on a careful balance of efficacy and tolerability.
-
Efficacy Assessment: Regularly assess the desired biological endpoint of your study (e.g., tumor growth inhibition, reduction in inflammatory markers).
-
Side Effect Monitoring: Continuously monitor for the side effects mentioned in Q2. If significant side effects are observed, consider the following adjustments:
-
Dose Reduction: Lower the dose to the next lowest concentration in your dose-response curve that still shows some efficacy.
-
Dosing Frequency: If the side effects are acute and appear shortly after administration, consider decreasing the frequency of dosing (e.g., from daily to every other day).
-
Route of Administration: The route of administration can influence the pharmacokinetic profile and side effects. For example, oral gavage may lead to a different side effect profile compared to intraperitoneal injection.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Severe Sedation or Lethargy in Animals | Dose is too high, leading to excessive CNS depression. | 1. Immediately reduce the dosage. 2. Decrease the frequency of administration. 3. Ensure animals have easy access to food and water. |
| Significant Weight Loss | Drug-induced anorexia or general malaise. | 1. Monitor food intake daily. 2. Consider a more palatable diet. 3. If weight loss persists, a dose reduction is warranted. |
| Observable Extrapyramidal Symptoms (e.g., tremors, rigidity) | Dopamine D2 receptor blockade is too pronounced. | 1. This is a direct, on-target side effect. The primary solution is to lower the dose to a level where these effects are minimized while retaining efficacy. 2. Consider co-administration of an anti-parkinsonian agent if the experimental design allows, though this will add complexity. |
| Inconsistent Efficacy Results | Issues with drug formulation, administration, or rapid metabolism. | 1. Ensure the TFP solution is properly prepared and stored. 2. Verify the accuracy of the administration technique (e.g., proper gavage or injection). 3. Consider the pharmacokinetic profile of TFP; the timing of efficacy measurements relative to drug administration may be critical. |
Quantitative Data Summary
The following table summarizes this compound dosages used in various in vivo studies in mice. This data can serve as a starting point for designing your own experiments.
| Dose (mg/kg) | Animal Model | Administration Route | Frequency | Observed Effect/Application | Reference |
| 5, 7.5, 10 | B6C3F1 Male Mice | Oral Gavage | Single dose 1h prior to APAP | Investigating effects on acetaminophen (APAP) toxicity | [4] |
| 10 | Mice | Oral Gavage | 1h prior to APAP, then at 7 and 36h after | Investigating effects on acetaminophen (APAP) toxicity | [4] |
| 5 | C57BL/6J Mice | Intravenous (i.v.) | 36h and 12h before, and 12h after VSV infection | Antiviral activity against Vesicular Stomatitis Virus (VSV) | [5] |
| 40 | Nude Mice | Intraperitoneal (i.p.) | Three times per week | Antitumor effect in a xenograft model of cisplatin-resistant urothelial carcinoma | [6] |
Detailed Experimental Protocols
Protocol 1: Dose-Response Study for Investigating Hepatoprotective Effects of this compound in Acetaminophen-Induced Liver Injury in Mice
-
Animal Model: Male B6C3F1 mice.
-
Housing: Animals are housed 3 per cage and maintained on a 12-hour light/dark cycle with ad libitum access to food and water. Mice are acclimatized for one week prior to the experiment.
-
Experimental Groups:
-
Control (Saline IP)
-
Acetaminophen (APAP) only (200 mg/kg IP)
-
TFP (5.0 mg/kg, oral gavage) + APAP (200 mg/kg IP)
-
TFP (7.5 mg/kg, oral gavage) + APAP (200 mg/kg IP)
-
TFP (10 mg/kg, oral gavage) + APAP (200 mg/kg IP)
-
-
Procedure:
-
Mice are fasted overnight before the experiment.
-
This compound is administered by oral gavage at the specified doses one hour before APAP administration.
-
Acetaminophen is administered via intraperitoneal injection.
-
Food is returned to the mice 4 hours after APAP administration.
-
Animals are sacrificed at 1 and 2 hours post-APAP injection.
-
Blood and liver samples are collected for analysis of liver enzymes (e.g., ALT) and glutathione (GSH) levels.[4]
-
Protocol 2: Evaluation of the Antitumor Efficacy of this compound in a Xenograft Mouse Model
-
Animal Model: 6-8 week old nude mice.
-
Cell Line: T24/R cisplatin-resistant urothelial carcinoma cells.
-
Tumor Implantation:
-
5 x 10^6 T24/R cells are suspended in 100 µL of serum-free media.
-
The cell suspension is mixed with an equal volume of Matrigel.
-
The mixture is subcutaneously injected into the dorsal flanks of the mice.
-
-
Treatment Groups:
-
Control (DMSO and normal saline)
-
Cisplatin (10 mg/kg)
-
This compound (40 mg/kg)
-
Cisplatin + this compound
-
-
Procedure:
-
Treatment begins when tumors reach a volume of approximately 100-150 mm³.
-
Drugs are administered intraperitoneally three times per week for 4 weeks.
-
Tumor size is measured with calipers every 4 days, and tumor volume is calculated.
-
At the end of the 4-week treatment period, tumors are excised and photographed for further analysis.[6]
-
Visualizing Pathways and Workflows
Diagram 1: Simplified Signaling Pathway of this compound's Primary Action
Caption: Primary mechanism of this compound action.
Diagram 2: Experimental Workflow for Dose Optimization
Caption: Workflow for this compound dose optimization.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effect of this compound on toxicity, HIF-1α induction and hepatocyte regeneration in acetaminophen toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 6. This compound, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Trifluoperazine-based proliferation assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trifluoperazine (TFP) in cell proliferation assays.
Troubleshooting Guide: Inconsistent Results
This guide addresses common issues encountered during TFP-based proliferation experiments in a question-and-answer format.
Issue 1: High variability between replicate wells.
-
Question: My proliferation assay results with this compound show significant variability between replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to guarantee a uniform cell number across all wells.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or water.
-
Inconsistent TFP Dilution: Prepare a fresh stock solution of TFP for each experiment and ensure thorough mixing at each dilution step.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate volume delivery.
-
Issue 2: Unexpected increase in proliferation at low TFP concentrations.
-
Question: I observe an unexpected increase in cell proliferation at low concentrations of TFP, while higher concentrations are inhibitory. Is this a valid result?
-
Answer: This phenomenon, known as a hormetic effect, has been observed with TFP in some cell types, such as glioma cells.[1][2] Low concentrations of TFP may promote proliferation, while higher concentrations induce apoptosis and inhibit proliferation.[1] It is crucial to perform a wide range of dose-response experiments to fully characterize the effect of TFP on your specific cell line.
Issue 3: Significant cell death observed even at low TFP concentrations.
-
Question: My cells are dying even at the lowest concentrations of this compound I'm testing. How can I address this?
-
Answer: Several factors could contribute to this observation:
-
High Cell Line Sensitivity: The cell line you are using may be particularly sensitive to TFP. Consider performing a preliminary IC50 determination with a broad range of TFP concentrations to identify the appropriate working range. For example, some glioblastoma cell lines show a significant decrease in viability at concentrations as low as 2 µmol/L.[3]
-
Off-Target Cytotoxicity: TFP has known off-target effects that can lead to cytotoxicity.[4][5] Ensure that the observed effect is specific to the pathway you are investigating by including appropriate controls.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve TFP, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (media with solvent only) to rule out solvent-induced cytotoxicity.
-
Issue 4: Assay signal is weak or has a low signal-to-noise ratio.
-
Question: The signal from my proliferation assay is weak, making it difficult to distinguish between treated and untreated cells. How can I improve this?
-
Answer:
-
Optimize Cell Seeding Density: A suboptimal cell number can lead to a weak signal. Titrate the cell seeding density to find the optimal number that provides a robust signal within the linear range of the assay. For a 96-well plate, a starting point could be 1,500 to 5,000 cells per well, depending on the cell line's growth rate.[3][6]
-
Increase Incubation Time: The effect of TFP on proliferation is often time-dependent. Extending the incubation period (e.g., from 24 to 48 or 72 hours) may result in a more pronounced and detectable effect.[3]
-
Choose a More Sensitive Assay: If using a colorimetric assay like MTT, consider switching to a more sensitive fluorescence or luminescence-based assay, such as those measuring ATP content (e.g., CellTiter-Glo®) or DNA synthesis (e.g., BrdU or EdU incorporation assays).
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound in inhibiting cell proliferation?
This compound's primary mechanism for inhibiting cell proliferation involves its role as a calmodulin (CaM) antagonist.[7][8] By binding to calmodulin, TFP prevents it from activating downstream targets, many of which are crucial for cell cycle progression and proliferation.[9][10] This disruption of Ca2+/CaM signaling can lead to cell cycle arrest, typically at the G1 phase.[10][11]
How does this compound's effect on intracellular calcium levels impact proliferation?
TFP can paradoxically trigger a massive and irreversible release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, by causing the dissociation of calmodulin from the IP3 receptor.[3][8] This sustained elevation of intracellular calcium can be cytotoxic and induce apoptosis, thereby contributing to the observed decrease in cell proliferation.[12]
What are the known off-target effects of this compound that could influence proliferation assay results?
Beyond its effects on calmodulin and calcium signaling, TFP has several off-target effects that can influence proliferation, including:
-
Induction of apoptosis and necroptosis. [4]
-
Modulation of signaling pathways such as PI3K/AKT, JNK/MAPK, and β-catenin.[10][14]
These off-target effects can contribute to the antiproliferative activity of TFP and should be considered when interpreting results.
Which cell lines are reported to be sensitive to this compound?
TFP has been shown to inhibit the proliferation of a wide range of cancer cell lines, including:
Sensitivity can vary significantly between cell lines, making it essential to determine the IC50 for your specific model.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies for easy comparison.
Table 1: Effective Concentrations of this compound in Proliferation Assays
| Cell Line | Assay Type | TFP Concentration Range | Incubation Time | Observed Effect |
| U87MG (Glioblastoma) | MTT | 1 - 20 µM | 24, 48, 72 hours | Dose and time-dependent decrease in viability[3] |
| T24/R (Urothelial Carcinoma) | MTT | 10 - 45 µM | 24 hours | Dose-dependent cytotoxicity[6] |
| MiaPaCa-2 (Pancreatic) | Cell Viability | 7.59 - 15.75 µM (IC50) | 24 hours | Dose-dependent cell death[4] |
| H1, Melmet 1 (Melanoma) | Resazurin | 1 - 30 µM | 72 hours | Decreased cell viability[15] |
| U266 (Multiple Myeloma) | CCK-8 | 0 - 40 µM (IC50 ~20 µM) | 24 hours | Decreased cell viability[13] |
Table 2: Example Experimental Parameters for a TFP-Based Proliferation Assay
| Parameter | Recommendation |
| Cell Seeding Density (96-well plate) | 1,500 - 5,000 cells/well[3][6][12] |
| TFP Stock Solution | 10-20 mM in DMSO |
| Final TFP Concentration | 1 - 50 µM (or as determined by IC50) |
| Incubation Time | 24, 48, or 72 hours[3] |
| Assay Method | MTT, Resazurin, or CellTiter-Glo®[3][12][15] |
| Controls | Untreated cells, Vehicle control (DMSO) |
Experimental Protocols
MTT Proliferation Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ cells/well) and allow them to attach overnight.[12]
-
TFP Treatment: Treat cells with various concentrations of TFP (and a vehicle control) for the desired duration (e.g., 48 hours).[12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][12]
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.[6][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay Protocol
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
TFP Treatment: Treat the cells with TFP at various concentrations. The medium containing TFP should be replaced every 3-4 days.[3]
-
Incubation: Incubate the plates for 1-2 weeks at 37°C in a 5% CO2 incubator to allow for colony formation.[3][12]
-
Staining: Wash the colonies with PBS, fix with methanol or 4% paraformaldehyde, and stain with 0.1-0.5% crystal violet.
-
Quantification: Count the number of colonies (typically those containing >50 cells) in each well.
Visualizations
Caption: TFP's primary mechanism of action.
Caption: Experimental workflow for a TFP proliferation assay.
Caption: Troubleshooting logic for inconsistent TFP results.
References
- 1. Low concentration this compound promotes proliferation and reduces calcium-dependent apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Effects of the Anti-Psychotic Drug this compound on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 10. This compound Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX-2 Acts as a Key Mediator of this compound-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 13. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trifluoperazine and Chlorpromazine on Dopamine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two typical antipsychotic drugs, Trifluoperazine and Chlorpromazine, focusing on their binding affinities to the five subtypes of dopamine receptors (D1, D2, D3, D4, and D5). This information is crucial for understanding their mechanisms of action, predicting their therapeutic and side-effect profiles, and guiding further drug development efforts. All quantitative data is presented in a clear tabular format, and detailed experimental methodologies are provided.
Dopamine Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
The table below summarizes the experimentally determined Ki values for this compound and Chlorpromazine at each of the five human dopamine receptor subtypes.
| Dopamine Receptor Subtype | This compound (Ki, nM) | Chlorpromazine (Ki, nM) |
| D1 | 2.9 | 15 |
| D2 | 1.4 | 3.5 |
| D3 | 3.8 | 7.5 |
| D4 | 0.7 | 5.5 |
| D5 (D1B) | Data not available | 133 |
Note: The data presented is compiled from various sources and may exhibit some variability due to different experimental conditions.
From the data, both this compound and Chlorpromazine demonstrate a higher affinity for the D2-like receptors (D2, D3, and D4) compared to the D1-like receptors (D1 and D5), which is a characteristic feature of typical antipsychotics.[1] Notably, this compound exhibits a significantly higher affinity for the D2, D3, and D4 receptors compared to Chlorpromazine. This compound also shows a higher affinity for the D1 receptor. The high affinity of both drugs for the D2 receptor is believed to be central to their antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to reduce dopaminergic hyperactivity associated with psychosis.[2]
Experimental Protocols
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled drug (the competitor, e.g., this compound or Chlorpromazine) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.
Detailed Methodology for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the dopamine receptor subtype of interest are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, D3, D4 receptors; [³H]-SCH23390 for D1, D5 receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor drug (this compound or Chlorpromazine) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filter is then washed with cold buffer to remove any unbound radioligand.
4. Quantification:
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
References
Trifluoperazine versus Haloperidol: a comparative study in schizophrenia research
A Comparative Analysis of Trifluoperazine and Haloperidol in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two first-generation antipsychotics, this compound and haloperidol, widely utilized in the treatment and research of schizophrenia. Both agents are potent dopamine D2 receptor antagonists, the cornerstone of their antipsychotic action. This document synthesizes clinical efficacy data, side effect profiles, and receptor binding affinities to offer an objective, data-driven comparison for research and development professionals.
Clinical Efficacy
Direct, modern, head-to-head clinical trials comparing this compound and haloperidol using contemporary rating scales like the Positive and Negative Syndrome Scale (PANSS) are scarce. Much of the direct comparative literature dates back several decades. A notable double-blind, controlled study by O'Brien et al. (1974) in a population of patients with paranoid schizophrenia found that while both drugs were equal in global clinical ratings, haloperidol demonstrated a significantly greater improvement on the Brief Psychiatric Rating Scale (BPRS) and a Global Paranoia rating.[1] There was no significant difference in the speed of onset of activity or on the Global Hostility rating between the two drugs.[1]
It is important to note that both this compound and haloperidol are considered high-potency first-generation antipsychotics and are generally viewed as having similar efficacy in managing the positive symptoms of schizophrenia.[2]
Comparative Data Tables
Table 1: Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro binding affinities (Ki values) of this compound and haloperidol for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Predominant Effect of Blockade |
| Dopamine D2 | ~1.2 | ~1.5 | Antipsychotic efficacy, Extrapyramidal symptoms, Hyperprolactinemia |
| Serotonin 5-HT2A | ~3.6 | ~30 | Potential modulation of negative symptoms and EPS |
| Histamine H1 | ~10 | ~500 | Sedation, Weight gain |
| Muscarinic M1 | ~200 | ~1000 | Anticholinergic effects (dry mouth, blurred vision, constipation) |
| Alpha-1 Adrenergic | ~5 | ~10 | Orthostatic hypotension, Dizziness |
Note: Ki values are approximate and can vary between different studies and assay conditions.
Table 2: Comparative Side Effect Profile
This table outlines the general incidence of common side effects associated with this compound and haloperidol. Direct comparative incidence rates from single studies are limited; therefore, this represents a synthesis of available data.
| Side Effect | This compound | Haloperidol |
| Extrapyramidal Symptoms (EPS) | High | High |
| Akathisia | Common | Common |
| Parkinsonism | Common | Common |
| Dystonia | Common | Common |
| Sedation | Moderate | Low to Moderate |
| Anticholinergic Effects | Low to Moderate | Low |
| Orthostatic Hypotension | Moderate | Low |
| Tardive Dyskinesia (long-term) | Risk is present | Risk is present |
This compound and haloperidol, being high-potency typical antipsychotics, have a similar adverse effect profile, particularly concerning extrapyramidal symptoms.[2] One population-based study indicated a very high co-prescribing rate of anti-Parkinson drugs for both haloperidol and this compound, suggesting a high incidence of EPS for both.[3] A study comparing the sedative effects of several antipsychotics, including this compound and haloperidol, found no significant difference in the velocity or durability of sedation between the two.[4][5][6]
Experimental Protocols
Methodology for a Typical Double-Blind, Randomized Controlled Trial in Schizophrenia
-
Patient Selection: Patients are rigorously screened based on inclusion and exclusion criteria. A common inclusion criterion is a diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM). Exclusion criteria often include significant medical comorbidities, substance use disorders, and pregnancy.
-
Washout Period: A washout period may be implemented to eliminate the effects of previous medications.
-
Randomization: Patients are randomly assigned to receive either this compound, haloperidol, or a placebo in a double-blind fashion, meaning neither the patients nor the investigators know which treatment is being administered.
-
Dosing: Dosing is typically flexible within a predefined range to allow for individualized treatment optimization.
-
Assessments: Efficacy is assessed at baseline and at regular intervals throughout the trial using standardized rating scales such as the PANSS or BPRS. Safety and tolerability are monitored through the recording of adverse events, physical examinations, and laboratory tests.
-
Statistical Analysis: The primary outcome is typically the change in the total score of the primary efficacy scale from baseline to the end of the study. Statistical analyses are performed to compare the treatment groups.
Methodology for a Competitive Radioligand Binding Assay (for Dopamine D2 Receptor)
-
Membrane Preparation: Cell membranes expressing the dopamine D2 receptor are prepared from cultured cells or brain tissue homogenates.
-
Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the D2 receptor (e.g., [3H]-spiperone).
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (this compound or haloperidol).
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: Comparative receptor binding profiles of this compound and Haloperidol.
Caption: Generalized workflow for a comparative antipsychotic clinical trial.
Caption: Logical relationship of comparative efficacy and side effects.
References
- 1. Management of hostile, suspicious patients. This compound versus haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risk of extrapyramidal syndrome in schizophrenic patients treated with antipsychotics: a population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Haloperidol, Promethazine, this compound, and Chlorpromazine in Terms of Velocity and Durability of the Sedation among Acute Aggressive Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Haloperidol, Promethazine, this compound, and Chlorpromazine in Terms of Velocity and Durability of the Sedation among Acute Aggressive Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating Trifluoperazine-Induced Apoptosis: A Comparative Guide to Caspase-3/7 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The antipsychotic drug Trifluoperazine (TFP) has garnered significant interest for its potent anti-cancer properties, primarily through the induction of apoptosis in various cancer cell lines.[1][2] A critical step in evaluating the efficacy of TFP as a potential therapeutic agent is the precise validation and quantification of this apoptotic activity. Among the gold-standard methods for this validation, the measurement of caspase-3 and caspase-7 activity stands out as a direct and reliable indicator of executive apoptosis.
This guide provides a comprehensive comparison of methodologies for validating TFP-induced apoptosis, with a focus on caspase-3/7 activity assays. It includes supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
Comparison of Apoptosis Detection Methods
While several methods exist to detect apoptosis, they target different stages of the cell death process. The most common alternatives to caspase-3/7 assays are Annexin V staining and TUNEL assays.
| Assay Method | Principle | Advantages | Disadvantages |
| Caspase-3/7 Activity Assay | Measures the activity of key executioner caspases (caspase-3 and -7) using a substrate that becomes fluorescent or luminescent upon cleavage.[3] | Direct measurement of the "point of no return" in apoptosis.[4] High-throughput adaptable and provides quantitative kinetic data.[5] | May underestimate apoptosis in cell lines with low or absent caspase-3 expression (e.g., MCF-7).[6] |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the cell surface, an early apoptotic event.[7] | Identifies early-stage apoptosis before the cell membrane is compromised.[4] | PS externalization can be reversible and may also occur in necrotic cells, requiring co-staining with a viability dye like Propidium Iodide (PI).[4] |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Considered a gold standard for detecting late-stage apoptosis with clean imaging results.[4] | Can also detect DNA damage from causes other than apoptosis. The procedure is more complex than other methods.[4] |
Caspase-3/7 assays are often preferred for their direct and quantifiable measurement of the core apoptotic machinery. They are particularly well-suited for high-throughput screening and for determining the precise onset of executive apoptosis.[5]
Quantitative Data on this compound-Induced Caspase-3/7 Activity
The following table summarizes experimental data from various studies that have quantified the effect of this compound on caspase-3/7 activity in different cancer cell lines.
| Cell Line | TFP Concentration | Treatment Duration | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| MiaPaCa-2 (Pancreatic) | 10 µM | 24 hours | ~3.5-fold | [8][9] |
| MiaPaCa-2 (Pancreatic) | 20 µM | 24 hours | ~5.5-fold | [8][9] |
| GIST48 (GIST) | 10 µM | 72 hours | Significant increase | [10] |
| U251, U87, P3 (Glioblastoma) | 0-10 µM | 24-48 hours | Marked elevation | [11] |
Note: The exact fold-increase can vary depending on the specific assay kit and experimental conditions.
Signaling Pathway of TFP-Induced Apoptosis
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This involves mitochondrial stress, the release of cytochrome c, and the subsequent activation of the caspase cascade.
References
- 1. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. oncotarget.com [oncotarget.com]
A Comparative Analysis of Calmodulin Inhibition by Trifluoperazine and Pimozide for Researchers
For Immediate Publication
This guide provides a detailed comparison of the calmodulin inhibitory effects of two widely used antipsychotic drugs, Trifluoperazine and Pimozide. Both agents are known to exert their effects, in part, by binding to and inhibiting calmodulin, a key intracellular calcium sensor. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between these two compounds in their interaction with calmodulin.
Quantitative Comparison of Inhibitory Potency
Direct comparative studies providing IC50 or Ki values for this compound and Pimozide on calmodulin inhibition under identical experimental conditions are limited in the readily available scientific literature. However, data from various studies provide insights into their relative potencies in different assay systems.
| Drug | Parameter | Value | Assay System | Reference |
| This compound | Effective Concentration | 10-100 µM | Inhibition of glucose-stimulated insulin release in rat pancreatic islets. | [1][2] |
| ID50 | 0.2 µM | Inhibition of acetylcholine-evoked catecholamine release in cultured bovine adrenal medullary chromaffin cells. | [3] | |
| ID50 | 2.2 µM | Inhibition of high K+-evoked catecholamine release in cultured bovine adrenal medullary chromaffin cells. | [3] | |
| Kd (Dissociation Constant) | 1-5 µM | Binding to calmodulin. | [4] | |
| Pimozide | Effective Concentration | 0.5-10 µM | Inhibition of glucose-stimulated insulin release in rat pancreatic islets. | [1][2] |
Note: The provided values are from different experimental setups and should not be directly compared as absolute measures of potency. However, the data from the insulin release study suggests that Pimozide may be more potent than this compound in a cellular context for this specific calmodulin-mediated process.[1][2]
Experimental Methodologies
The inhibitory effects of this compound and Pimozide on calmodulin are typically assessed using various biochemical and cellular assays. A common method involves the measurement of the activity of a calmodulin-dependent enzyme, such as cyclic nucleotide phosphodiesterase 1 (PDE1).
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activation of PDE1 by calmodulin.
Objective: To determine the concentration of an inhibitor (e.g., this compound, Pimozide) required to reduce the calmodulin-stimulated PDE1 activity by 50% (IC50).
Materials:
-
Purified calmodulin
-
Purified calmodulin-dependent phosphodiesterase (PDE1)
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
5'-Nucleotidase (e.g., from snake venom)
-
Inorganic phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like Ca2+ and Mg2+)
-
Test compounds (this compound, Pimozide) at various concentrations
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, a fixed concentration of calmodulin, and the test compound at various dilutions.
-
Enzyme Addition: Add a fixed amount of PDE1 to initiate the reaction. A control reaction without the inhibitor is run in parallel. A basal reaction without calmodulin is also included to measure the enzyme's intrinsic activity.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the PDE1 to hydrolyze the cyclic nucleotide substrate.
-
Termination and Second Enzymatic Step: Stop the PDE1 reaction (e.g., by heat inactivation). Add 5'-nucleotidase to the mixture to convert the resulting 5'-monophosphate into a nucleoside and inorganic phosphate.
-
Phosphate Detection: Add the inorganic phosphate detection reagent. The intensity of the color developed is proportional to the amount of inorganic phosphate released, which reflects the PDE1 activity.
-
Data Analysis: Measure the absorbance using a microplate reader. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (calmodulin-activated PDE1 without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
Calmodulin-Mediated Signaling Pathway
References
- 1. Effects of this compound and pimozide on stimulus–secretion coupling in pancreatic B-cells. Suggestion for a role of calmodulin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound and pimozide on stimulus-secretion coupling in pancreatic B-cells. Suggestion for a role of calmodulin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Effects of the Anti-Psychotic Drug this compound on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Trifluoperazine's anticancer effects in multiple cancer cell lines
An objective comparison of Trifluoperazine's (TFP) anticancer effects across multiple cancer cell lines, supported by experimental data and detailed protocols.
This compound (TFP), a phenothiazine derivative and approved antipsychotic medication, has demonstrated significant anticancer properties across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of TFP's efficacy, presenting quantitative data on its cytotoxic and apoptotic effects, detailing the experimental methodologies for reproducibility, and visualizing the key signaling pathways involved in its mechanism of action. This comparative analysis is intended for researchers, scientists, and drug development professionals exploring the repurposing of existing drugs for oncology.
Quantitative Assessment of TFP's Anticancer Activity
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been documented in numerous studies. The following tables summarize the key quantitative findings across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of TFP required to inhibit the proliferation of various cancer cell lines by 50%.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Citation |
| Glioblastoma | U87MG | ~10 | 48 | [1] |
| Colorectal Cancer | SW620 | 13.9 | 48 | [2] |
| HCT116 | 16.2 | 48 | [2] | |
| CT26 | 16.8 | 48 | [2] | |
| Oral Cancer | HSC-3 | 26.65 ± 1.1 | 24 | [3] |
| Ca9-22 | 23.49 ± 1.26 | 24 | [3] | |
| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 | 7.59 - 15.75 | 24 | [4] |
| Melanoma | H1 | 7.2 | Not Specified | [5] |
| H3 | 4.1 | Not Specified | [5] | |
| Melmet 1 | 6.5 | Not Specified | [5] | |
| Melmet 5 | 3.3 | Not Specified | [5] |
Table 2: Pro-Apoptotic Effects of this compound
This compound has been shown to induce programmed cell death (apoptosis) in cancer cells through the modulation of key regulatory proteins.
| Cancer Type | Cell Line | Key Apoptotic Events | Citation |
| Lung Adenocarcinoma | A549 | Down-regulation of Bcl-2, Up-regulation of Bax, Increased phosphorylation of ERK and JNK.[6][7] | [6][7] |
| Non-Small Cell Lung Cancer | CL97 | Increased Bax, Bak, cleaved PARP, caspase-3, and caspase-9; Decreased Bcl-2, XIAP, and Mcl-1.[8] | [8] |
| Colorectal Cancer | HCT116, SW620 | Decreased mitochondrial membrane potential, Increased reactive oxygen species (ROS) levels.[2] | [2] |
| Oral Cancer | HSC-3, Ca9-22 | Induction of ferroptotic cell death.[9] | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Caption: Key signaling pathways affected by this compound.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1.5 x 10³ to 5 x 10³ cells per well and allowed to attach for 24 hours.[1][2]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 2, 5, 10, and 20 µM) diluted in complete media for specified durations (e.g., 24, 48, and 72 hours).[1][10][11]
-
MTT Addition: At the end of the treatment period, 100 µL of 1x 3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide (MTT) labeling reagent is added to each well, and the plate is incubated for another 2 to 3 hours.[1][2]
-
Solubilization: The medium is removed, and 150 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate spectrophotometer.[2]
-
Analysis: Cell viability is expressed as the relative percentage of the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.[2][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).
-
Cell Seeding and Treatment: Cells (e.g., 2 x 10⁶) are plated in a 100-mm dish and treated with the desired concentrations of this compound for 48 hours.[11]
-
Cell Harvesting: After treatment, both floating and attached cells are collected, washed with 1x PBS (containing 1% BSA and 2 mM EDTA).[11]
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).[11]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[11]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Cells are treated with TFP, and total protein lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
Caption: A generalized workflow for in vitro cross-validation of TFP's anticancer effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Anticancer Mechanism of this compound on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of this compound induces apoptosis in human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. atsjournals.org [atsjournals.org]
- 9. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway [ijbs.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. This compound and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment [mdpi.com]
An In Vitro Head-to-Head Comparison of Trifluoperazine and Thioridazine for Researchers
A Comprehensive Review of Preclinical Data on Two Phenothiazine Antipsychotics
For researchers and professionals in drug development, a detailed understanding of the in vitro pharmacological and toxicological profiles of established drugs is crucial for identifying new therapeutic applications and potential drug-drug interactions. This guide provides a head-to-head comparison of two classical phenothiazine antipsychotics, Trifluoperazine and Thioridazine, focusing on their in vitro characteristics.
At a Glance: Key In Vitro Properties
| Parameter | This compound | Thioridazine | Key Observations |
| Primary Target | Dopamine D2 Receptor Antagonist | Dopamine D2 Receptor Antagonist | Both are potent D2 antagonists, a hallmark of typical antipsychotics. |
| Receptor Binding Profile | High affinity for dopamine and some serotonin receptors. | Broader receptor profile with significant affinity for dopamine, serotonin, adrenergic, and muscarinic receptors. | Thioridazine's broader profile may explain its different side-effect profile. |
| Calmodulin Inhibition | Potent Inhibitor | Inhibitor | Both drugs inhibit calmodulin, suggesting effects on calcium signaling pathways. |
| CYP450 Inhibition | Information not readily available in comparative studies. | Potent inhibitor of CYP2D6. | Thioridazine's strong CYP2D6 inhibition indicates a higher potential for drug-drug interactions. |
| Cytotoxicity (SH-SY5Y cells) | LC50: 6 µM | LC50: ~5-12 µM (inferred from related compounds) | Both exhibit cytotoxicity in neuronal cell lines at micromolar concentrations. |
In-Depth Analysis of In Vitro Data
Receptor Binding Affinity
The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors. However, their interactions with other neurotransmitter receptors contribute significantly to their overall pharmacological and side-effect profiles. The affinity of a drug for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Data from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) provides a comprehensive comparison of the binding affinities of this compound and Thioridazine for a wide range of receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Thioridazine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 25 | 11 |
| D2 | 0.24 | 3.2 |
| D3 | 1.9 | 8.1 |
| D4 | 0.8 | 13 |
| D5 | 11 | 2.5 |
| Serotonin Receptors | ||
| 5-HT1A | 140 | 250 |
| 5-HT1B | >10000 | >10000 |
| 5-HT1D | 340 | 1200 |
| 5-HT1E | >10000 | >10000 |
| 5-HT2A | 3.7 | 4.8 |
| 5-HT2B | 1.5 | 1.8 |
| 5-HT2C | 12 | 14 |
| 5-HT3 | >10000 | 160 |
| 5-HT5A | 150 | 130 |
| 5-HT6 | 130 | 57[1] |
| 5-HT7 | 21 | 35 |
| Adrenergic Receptors | ||
| Alpha-1A | 1.5 | 11 |
| Alpha-1B | 1.2 | 1.8 |
| Alpha-1D | 1.8 | 2.1 |
| Alpha-2A | 130 | 120 |
| Alpha-2B | 68 | 20 |
| Alpha-2C | 33 | 14 |
| Histamine Receptors | ||
| H1 | 13 | 4 |
| H2 | 2200 | 200 |
| H3 | >10000 | >10000 |
| H4 | >10000 | 2000 |
| Muscarinic Receptors | ||
| M1 | 130 | 10 |
| M2 | 1000 | 78 |
| M3 | 250 | 25 |
| M4 | 220 | 28 |
| M5 | 480 | 25 |
Data sourced from the NIMH PDSP Ki Database unless otherwise cited.
As the data indicates, while both drugs are potent D2 receptor antagonists, this compound shows a higher affinity for the D2 receptor compared to Thioridazine. Conversely, Thioridazine exhibits a broader and often stronger binding profile across serotonergic, adrenergic, and particularly muscarinic receptors, which is consistent with its known side-effect profile, including anticholinergic effects.
Calmodulin Inhibition
Both this compound and Thioridazine are known inhibitors of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways. Inhibition of calmodulin can disrupt these pathways, leading to a variety of cellular effects. While this compound is a well-established potent calmodulin antagonist, Thioridazine also exhibits this property.
Table 2: Calmodulin Inhibition
| Drug | IC50 (Calmodulin-dependent Phosphodiesterase) |
| This compound | ~10 µM (inhibition of fusion in myoblasts)[2] |
| Thioridazine | Qualitative evidence of inhibition; specific IC50 not found in a comparable assay. |
Note: The provided IC50 for this compound is from a study on muscle cell fusion, which is a calmodulin-dependent process. Direct comparative IC50 values from a phosphodiesterase assay were not available.
The inhibition of calmodulin by these drugs is an important aspect of their pharmacology that extends beyond their antipsychotic effects and is an active area of research, particularly in oncology.
References
Assessing the synergistic effects of Trifluoperazine with cisplatin in resistant cancer cells
A promising strategy to overcome cisplatin resistance involves the combination of the antipsychotic drug Trifluoperazine (TFP) with the conventional chemotherapeutic agent cisplatin. This approach has demonstrated significant synergistic effects in preclinical studies, offering a potential new avenue for treating resistant cancers.
The development of resistance to cisplatin, a cornerstone of chemotherapy for various cancers, is a major clinical challenge. Researchers have been exploring combination therapies to enhance its efficacy and overcome resistance mechanisms. One such promising combination is with this compound, a drug traditionally used for psychiatric disorders. Emerging evidence highlights TFP's ability to re-sensitize resistant cancer cells to cisplatin through multiple mechanisms.
In cisplatin-resistant urothelial carcinoma, the synergistic effect of TFP and cisplatin is primarily attributed to the downregulation of the anti-apoptotic protein Bcl-xL.[1][2][3][4] Cisplatin-resistant cells often exhibit elevated levels of Bcl-xL, which prevents apoptosis and promotes cell survival. TFP effectively suppresses Bcl-xL expression, thereby restoring the apoptotic pathway and rendering the cells susceptible to cisplatin-induced cell death.[1][2][3][4]
Furthermore, in the context of lung cancer, TFP has been shown to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse.[5][6][7][8] The combination of TFP and cisplatin has demonstrated a significant cytotoxic effect on lung CSCs.[5][6][7][8] The underlying mechanism in lung cancer involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for CSC self-renewal and maintenance.[5][7] By disrupting this pathway, TFP compromises the viability of CSCs and enhances the overall efficacy of cisplatin.
In vivo studies using mouse xenograft models have further corroborated these in vitro findings. Combined treatment with TFP and cisplatin resulted in a more significant reduction in tumor growth compared to either agent alone, providing strong preclinical evidence for the therapeutic potential of this combination.[1][2][3][4]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and cisplatin has been quantified in various studies. The tables below summarize key data from these investigations.
| Cell Line | Cancer Type | Drug Combination | Key Findings | Reference |
| T24/R | Cisplatin-Resistant Urothelial Carcinoma | TFP + Cisplatin | Combination Index (CI) < 1, indicating a synergistic effect. Co-treatment significantly enhanced apoptosis compared to single-agent treatment. | [1] |
| CL83, CL141 | Lung Cancer Spheroids | TFP + Cisplatin | Significantly higher cytotoxic effect in combination compared to either drug alone. | [6][7] |
| Parameter | TFP Alone | Cisplatin Alone | TFP + Cisplatin | Cell Line | Reference |
| Apoptosis Rate | Dose-dependent increase | Minimal effect in resistant cells | Significant increase in apoptosis | T24/R | [1] |
| Cell Viability | Dose-dependent decrease | Minimal effect in resistant cells | Significant decrease in cell viability | T24/R | [1] |
| Tumor Growth (in vivo) | Suppression of xenograft growth | Limited effect on resistant xenografts | Enhanced antitumor effect compared to single agents | T24/R Xenograft | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the synergistic effects of TFP and cisplatin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cisplatin-resistant cancer cells (e.g., T24/R) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of TFP, cisplatin, or a combination of both for a specified duration (e.g., 24 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with TFP, cisplatin, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies against target proteins (e.g., Bcl-xL, β-catenin, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic action of this compound and cisplatin.
References
- 1. This compound, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. This compound, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. This compound, an Antipsychotic Agent, Inhibits Cancer Stem Cell Growth and Overcomes Drug Resistance of Lung Cancer - ProQuest [proquest.com]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Safety Operating Guide
Proper Disposal of Trifluoperazine: A Guide for Laboratory Professionals
The safe and compliant disposal of trifluoperazine, a typical antipsychotic medication, is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes the risk of environmental contamination and ensures compliance with regulatory standards. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound hydrochloride. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, and eye protection.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area to avoid breathing dust or fumes. Prevent prolonged or repeated exposure to the skin.[1]
-
Emergency Procedures: In case of accidental swallowing, call a poison center or doctor immediately.[1] If the substance comes into contact with the skin, flush the area with plenty of water. For eye contact, rinse the opened eye for several minutes under running water.[2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] For most pharmaceuticals, disposal in the household trash is a recommended and environmentally sound method, particularly when the waste is destined for a municipal waste-to-energy incineration plant, which effectively destroys active pharmaceutical ingredients.[3]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste to ensure proper handling and disposal.
-
-
Small Quantities (Research & Development):
-
For small quantities typically generated in a laboratory setting, if local regulations permit, the recommended method is disposal in the municipal solid waste stream (household trash).[3]
-
To prevent accidental ingestion or environmental release, it is advisable to render the drug unusable. This can be achieved by mixing the this compound with an unpalatable substance such as coffee grounds or cat litter and placing it in a sealed container before disposing of it in the trash.
-
-
Large Quantities and Commercial Waste:
-
Significant quantities of this compound waste, such as those from manufacturing or large-scale development, should not be disposed of in the municipal waste stream.
-
These larger volumes must be handled by a licensed hazardous waste disposal company.[3] It is crucial to adhere to any specific requirements set by the disposal contractor.[3]
-
-
Alternative Disposal Routes:
-
Investigate local pharmaceutical take-back programs or community hazardous waste collection events as alternative disposal options.[3][4] These programs offer a secure and environmentally conscious method for disposing of unwanted pharmaceuticals.
-
Some pharmacies may voluntarily accept unused medications for disposal.[4]
-
-
Prohibited Disposal Methods:
Quantitative Data on Disposal Recommendations
| Disposal Method | Recommended For | Key Considerations |
| Municipal Solid Waste (Trash) | Small, laboratory-scale quantities | Check local regulations; waste should go to an incineration facility.[3] |
| Licensed Waste Disposal Company | Large quantities, commercial waste | Adhere to specific requirements of the disposal service.[3] |
| Pharmaceutical Take-Back Programs | Unused or expired medication | Check for local programs or participating pharmacies.[4] |
| Hazardous Waste Collection | As per local regulations | Inquire with your local waste management authority.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Gesundheit: Entsorgung von Arzneimitteln [lgl.bayern.de]
- 4. BMUKN: Wie werden Arzneimittel richtig entsorgt? [bundesumweltministerium.de]
- 5. BfArM - Arzneimittel - Arzneimittelentsorgung [bfarm.de]
- 6. Entsorgung - BASG [basg.gv.at]
Comprehensive Safety Protocol for Handling Trifluoperazine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Trifluoperazine. Adherence to these procedural steps is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. All personnel must be trained in the proper use and disposal of PPE.
Recommended PPE for Handling this compound
| Scenario | Required Personal Protective Equipment | Notes |
| Routine Laboratory Operations (e.g., weighing, preparing solutions) | Eye/Face Protection: Safety glasses with side-shields or splash goggles.[1][2] Hand Protection: Chemically resistant gloves.[1][2][3] Body Protection: Laboratory coat.[1][3] Respiratory Protection: Dust respirator if operations generate dust or aerosols.[1][2] | Always handle in a well-ventilated area, preferably within a fume hood.[1][2][3] Gloves must be inspected before use and disposed of properly after handling.[2] |
| Large Spills or Emergency Situations | Eye/Face Protection: Splash goggles.[1] Hand Protection: Chemically resistant gloves.[1] Body Protection: Full protective suit and boots.[1] Respiratory Protection: Self-contained breathing apparatus (SCBA) to avoid inhalation.[1] | It is recommended to consult a specialist before handling a large spill.[1] |
Operational Handling Plan: A Step-by-Step Guide
2.1. Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Use process enclosures, local exhaust ventilation (such as a fume hood), or other engineering controls to keep airborne levels to a minimum.[1][2]
-
Equipment: Ensure all equipment containing the material is properly grounded.[1] Have an eyewash station and safety shower readily accessible.
2.2. Handling the Compound
-
Don PPE: Before handling, put on the appropriate PPE as detailed in the table above.
-
Avoid Dust Formation: Handle the solid form of this compound carefully to avoid creating dust.[2]
-
Prevent Contact: Avoid contact with skin and eyes.[1][2] Do not breathe in the dust.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling and before breaks.[2][4]
2.3. Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Light Sensitivity: this compound is light-sensitive; store it in light-resistant containers.[1]
Spill and Exposure Procedures
3.1. Accidental Spills
-
Small Spill:
-
Large Spill:
3.2. Exposure First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water.[1] Remove contaminated clothing and shoes.[1]
-
Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and seek immediate medical advice.[1][2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Containers: Keep waste in suitable, closed, and properly labeled containers for disposal.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a sealed bag with other hazardous waste.[2][5]
-
Regulatory Compliance: Do not allow the product to enter drains.[2] Arrange for disposal with an approved waste disposal plant or licensed hazardous waste handler.[2][6]
Visual Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
